molecular formula C6H7BFNO3 B8236869 (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Cat. No.: B8236869
M. Wt: 170.94 g/mol
InChI Key: JNKDUTJUIAYHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) is a fluorinated pyridine boronic acid derivative with the molecular formula C 6 H 7 BFNO 3 and a molecular weight of 170.93 g/mol . This compound serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling . Its primary research value lies in constructing biaryl and heterobiaryl systems, which are key scaffolds in the development of active pharmaceutical ingredients (APIs) and agrochemicals . The strategic incorporation of both the boronic acid functional group and the fluorine atom on the pyridine ring allows medicinal chemists to fine-tune the electronic properties, metabolic stability, and bioavailability of target molecules . For research and further manufacturing use only. Not for human or veterinary use. This product is classified with the signal word "Warning" and carries the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate precautions and consult the safety data sheet prior to use. To preserve stability, the compound should be stored in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

(6-fluoro-2-methoxypyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKDUTJUIAYHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)F)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (6-Fluoro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within the field of medicinal chemistry. Its unique structural features—a pyridine ring substituted with a fluorine atom, a methoxy group, and a boronic acid moiety—make it a valuable building block in the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, including its chemical identifiers, properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.

Core Identifiers and Chemical Properties

The accurate identification and characterization of a chemical reagent are fundamental to its effective and safe use in research and development. This section details the key identifiers and physicochemical properties of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Key Identifiers
IdentifierValueSource
CAS Number 1443380-14-0BLDpharm[3]
Molecular Formula C₆H₇BFNO₃BLDpharm[3]
IUPAC Name (6-Fluoro-2-methoxypyridin-3-yl)boronic acid-
Synonyms 2-Fluoro-6-methoxypyridine-3-boronic acidAFG Bioscience[4]
PubChem CID Not available-
ChEMBL ID Not available-
Physicochemical Properties
PropertyValueSource
Molecular Weight 170.93 g/mol BLDpharm[3]
Appearance Solid (form may vary)General knowledge
Melting Point Not available-
Boiling Point Not availableBLDpharm[3]
Solubility Soluble in organic solvents such as methanol, and DMSO.General knowledge
SMILES COC1=NC(F)=CC=C1B(O)OBLDpharm[3]

Synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

A plausible synthetic route would start from a corresponding halogenated precursor, such as 3-bromo-6-fluoro-2-methoxypyridine. The synthesis can be conceptually broken down into the following key transformations:

Synthesis_Workflow Start 3-Bromo-6-fluoro-2-methoxypyridine Step1 Lithiation (Metal-Halogen Exchange) - n-BuLi or i-PrMgCl - Anhydrous THF, -78 °C Start->Step1 Reacts with Intermediate 3-Lithio-6-fluoro-2-methoxypyridine Step1->Intermediate Forms Step2 Borylation - Triisopropyl borate [B(O-iPr)₃] Intermediate->Step2 Quenched with Product_Ester Boronic Ester Intermediate Step2->Product_Ester Forms Step3 Hydrolysis - Acidic workup (e.g., aq. HCl) Product_Ester->Step3 Hydrolyzed by Final_Product (6-Fluoro-2-methoxypyridin-3-yl)boronic acid Step3->Final_Product Yields

A plausible synthetic workflow for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions to avoid quenching of the reagent.

  • Trialkyl Borate as Boron Source: Trialkyl borates, such as triisopropyl borate, are excellent electrophiles for trapping the nucleophilic organolithium intermediate to form the boronic ester.

  • Acidic Workup: The final hydrolysis step is necessary to convert the boronic ester intermediate into the desired boronic acid.

Safety and Handling

Comprehensive safety data for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is limited. One supplier, AFG Bioscience, indicates "No known hazard" for a synonym of this compound, "2-Fluoro-6-methoxypyridine-3-boronic acid".[4] However, another supplier, BLDpharm, provides the following GHS information for the compound with CAS number 1443380-14-0:

  • Signal Word: Warning[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Given the conflicting information and the general reactivity of boronic acids, it is prudent to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related methoxypyridine boronic acids, hazards such as skin irritation, serious eye irritation, and potential respiratory irritation have been noted.[5][6]

Applications in Drug Discovery and Organic Synthesis

The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in drug discovery lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide or triflate.[7] The resulting biaryl or hetero-biaryl scaffolds are prevalent in many biologically active molecules and approved drugs.[1]

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_complex->Transmetalation PdII_Ar_complex R¹-Pd(II)L₂-Ar Transmetalation->PdII_Ar_complex RedElim Reductive Elimination PdII_Ar_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-Ar (Coupled Product) RedElim->Product Forms

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 1: Expertise & Experience - Causality in Protocol Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For heterocyclic boronic acids, particularly those containing nitrogen, careful optimization is often required. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue and promote efficient coupling. The base plays a crucial role in activating the boronic acid for transmetalation.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl bromide. This protocol is based on general procedures for similar couplings and should be optimized for specific substrates.

Materials:

  • (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk tube.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Pillar 2: Trustworthiness - A Self-Validating System

The success of this protocol relies on careful execution and monitoring. The progress of the reaction should be tracked to determine the optimal reaction time and prevent the formation of byproducts. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique combination of a fluorinated pyridine ring and a boronic acid functional group allows for its efficient incorporation into a wide range of molecular scaffolds via the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel therapeutic agents continues to grow, the utility of such specialized reagents is expected to increase, further empowering medicinal chemists in their quest to design and synthesize the next generation of medicines.

References

  • Yang, W., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 2-Fluoro-6-methoxypyridine-3-boronic acid. [Link]

Sources

Safety Data Sheet (SDS) for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Application Whitepaper: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in Pharmaceutical Synthesis

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a highly specialized organoboron building block critical for the late-stage functionalization of active pharmaceutical ingredients (APIs). While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by drug development professionals. This whitepaper synthesizes the physicochemical hazards, toxicological causality, and application-specific protocols for this compound, ensuring that researchers can handle it safely while maximizing its synthetic utility in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Causality

The utility and inherent risks of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) are dictated by its unique electronic architecture[1]. The molecule features a central pyridine ring substituted with three distinct functional groups, each contributing to its overall reactivity profile:

  • Boronic Acid Group (-B(OH)₂): Acts as a Lewis acid due to the empty p-orbital on the boron atom. This is the primary site of both its synthetic utility (transmetalation) and its biological toxicity (diol binding)[2].

  • C2-Methoxy Group (-OCH₃): An electron-donating group (+M effect) that increases the electron density of the pyridine ring, partially offsetting the electron-withdrawing nature of the heteroatom.

  • C6-Fluoro Group (-F): A strongly electron-withdrawing group (-I effect) that increases the electrophilicity of the ring.

Causality in Stability: The push-pull electronic dichotomy between the C2-methoxy and C6-fluoro groups significantly influences the stability of the carbon-boron (C-B) bond. Pyridineboronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond—under harsh basic conditions[3]. The electron-withdrawing fluorine atom exacerbates this risk by stabilizing the transient carbanion intermediate formed during deboronation, necessitating highly controlled, mild basic conditions during synthetic applications.

Physicochemical Properties & Mechanistic Toxicology

To safely handle this compound, one must understand why it exhibits specific hazards. Boronic acids are generally not highly toxic systemically, but they are potent localized irritants[2].

Quantitative Data Profile
Property / HazardValue / ClassificationCausality & Structural Rationale
CAS Number 1443380-14-0Unique identifier for the specific isomeric configuration[1].
Molecular Formula C₆H₇BFNO₃Determines stoichiometric calculations in cross-coupling.
Molecular Weight 170.93 g/mol Essential for accurate catalyst loading ratios.
Skin Irritation Category 2 (H315)Covalent binding to diols in dermal glycoproteins[4].
Eye Irritation Category 2 (H319)Disruption of ocular mucosal membranes via boronate formation[4].
STOT SE Category 3 (H335)Inhalation of dust causes respiratory tract irritation[4].
The Mechanism of Toxicity: Diol Complexation

The localized irritation (H315, H319) caused by (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is not merely a pH effect; it is a covalent biochemical interaction. As a Lewis acid, the neutral, trigonal planar boronic acid readily accepts electron pairs from Lewis bases in aqueous physiological environments[5].

When the compound contacts biological tissues (skin, eyes, or respiratory mucosa), it encounters cis-1,2- and 1,3-diols present in cell surface saccharides and glycoproteins[6]. The boron atom reacts with these diols to form a negatively charged, tetrahedral boronate ester complex. This reversible but strong covalent binding disrupts cellular membrane homeostasis, triggering a localized inflammatory cascade recognized macroscopically as severe irritation[5][6].

Emergency Response & Self-Validating Handling Systems

Because the toxicity is driven by rapid covalent binding to biological diols, emergency response protocols must focus on immediate dilution and hydrolytic reversal of the boronate ester formation.

Handling Protocols
  • Engineering Controls: All manipulations of the dry powder must be performed in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of dust (mitigating H335).

  • PPE: Nitrile gloves (double-gloved) and tightly sealed safety goggles are mandatory. The hydrophobic nature of nitrile provides a sufficient barrier against the polar boronic acid.

ER Event Exposure Event (Spill/Contact) Skin Skin Contact Event->Skin Eye Eye Contact Event->Eye Inhale Inhalation Event->Inhale Wash Remove PPE & Wash with Soap/Water (15 min) Skin->Wash Flush Flush Eyes Continuously with Water (15 min) Eye->Flush Air Move to Fresh Air & Rest Inhale->Air Med Seek Medical Evaluation Provide SDS Wash->Med Flush->Med Air->Med

Emergency response and decontamination workflow for boronic acid exposure.

Experimental Workflow: Optimized Suzuki-Miyaura Cross-Coupling

The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is the construction of biaryl scaffolds via the Suzuki-Miyaura coupling (SMC). However, pyridineboronic acids frequently cause reaction failure due to two mechanisms:

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, displacing necessary ligands and deactivating the catalyst[3][7].

  • Protodeboronation: Premature cleavage of the boronic acid group before transmetalation occurs[3].

To overcome this, the following self-validating protocol utilizes a bidentate phosphine ligand (to prevent nitrogen coordination) and a mild biphasic base system (to activate the boron without inducing deboronation).

Step-by-Step Methodology
  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a 4:1 mixture of 1,4-dioxane and water.

    • Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate boronate formation.

    • Validation: Degas the mixture via argon sparging for 15 minutes. The removal of O₂ prevents the irreversible oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) oxide.

  • Base Activation: Add K₂CO₃ (2.5 eq) to the degassed mixture.

    • Causality: The inorganic base coordinates with the Lewis acidic boron atom, converting the neutral trigonal planar boronic acid into a negatively charged, tetrahedral boronate anion [R-B(OH)₃]⁻[5][6]. This drastically increases the nucleophilicity of the carbon atom, allowing transmetalation to occur.

    • Validation: Complete dissolution of the boronic acid in the biphasic mixture indicates successful boronate formation.

  • Thermal Cycling: Heat the reaction to 80°C under an argon atmosphere for 4-12 hours.

    • Causality: Heating overcomes the activation energy barrier for the transmetalation and reductive elimination steps[3].

    • Validation: Monitor via TLC (UV 254 nm). The disappearance of the aryl halide spot and the emergence of a new, lower Rf spot confirms product formation. The absence of a black precipitate (palladium black) validates that the catalyst remained active and did not decompose.

G A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Halide) A->B Ar-X C Transmetalation (Boronate Complex) B->C D Reductive Elimination (Product Release) C->D D->A Biaryl Product E (6-Fluoro-2-methoxypyridin-3-yl) boronic acid + Base E->C Activation

Suzuki-Miyaura catalytic cycle for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

References

  • Wang, K. et al. "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides". Applied Organometallic Chemistry, ResearchGate. URL: [Link]

  • "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities". Chemical & Pharmaceutical Bulletin, ResearchGate. URL: [Link]

  • "A detailed examination of boronic acid-diol complexation". ResearchGate. URL: [Link]

  • "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". PMC, National Institutes of Health. URL:[Link]

  • "Boronic-Acid-Modified Nanomaterials for Biomedical Applications". ACS Omega. URL: [Link]

Sources

Strategic Fluorination of Methoxypyridine Building Blocks: Mechanistic Insights into Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxypyridine motif is a privileged structural feature in modern drug discovery, frequently utilized to modulate physicochemical properties and engage in critical hydrogen-bonding interactions with target proteins. However, this electron-rich moiety often presents a severe metabolic liability, acting as a "soft spot" for Cytochrome P450 (CYP450)-mediated O-demethylation and N-oxidation.

As an application scientist bridging synthetic chemistry and pharmacokinetics, I frequently utilize targeted fluorination—incorporating mono-fluoro, difluoromethyl, or trifluoromethyl groups—to rescue these failing scaffolds. This whitepaper provides an in-depth technical analysis of the physical organic chemistry driving the metabolic stability of fluorinated methoxypyridines, supported by quantitative data, validated synthetic protocols, and standardized in vitro assay methodologies.

The Physical Organic Chemistry of Metabolic Shielding

A pervasive misconception in medicinal chemistry is that fluorination improves metabolic stability solely because the C–F bond (approx. 110–126 kcal/mol) is stronger than the C–H bond (approx. 105–113 kcal/mol), thereby "blocking" the site of metabolism[1]. While true for direct aliphatic substitutions, this oversimplified model fails to explain why fluorinating the pyridine ring prevents the cleavage of the adjacent methoxy group's C–H bonds during O-demethylation.

The true causality lies in how fluorine perturbs the physicochemical properties of the entire scaffold[2]:

  • Inductive Electron Withdrawal and Transition State Destabilization: CYP450-mediated O-demethylation typically initiates via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the methoxy oxygen to the highly reactive iron-oxo species (Compound I) in the enzyme's active site. Fluorine, being the most electronegative element, exerts a powerful inductive effect across the pyridine ring. This drastically reduces the electron density on the methoxy oxygen, raising the activation energy (

    
    ) required to reach the transition state for electron or hydrogen abstraction[1].
    
  • Modulation of Enzyme Affinity (

    
    ):  Fluorination alters the dipole moment and lipophilicity of the building block. This stereoelectronic shift can significantly reduce the binding affinity (
    
    
    
    ) of the substrate to specific CYP isoforms (e.g., CYP3A4, CYP2D6), thereby reducing the
    
    
    efficiency of the metabolic process[2].

G cluster_0 Non-Fluorinated Methoxypyridine cluster_1 Fluorinated Methoxypyridine (e.g., -CF3) A1 High Electron Density on Methoxy Oxygen A2 CYP450 Binding & HAT (Low Activation Energy) A1->A2 A3 Rapid O-Demethylation (High Clearance) A2->A3 B1 Strong Inductive Effect (Reduced e- Density) B2 Destabilized Transition State & Altered Ka B1->B2 B3 Metabolic Stability (Prolonged Half-Life) B2->B3

CYP450-mediated O-demethylation pathway modulation via pyridine fluorination.

Case Study: Trifluoromethylation in Targeted Therapies

The strategic introduction of fluorine into nitrogen-containing heterocycles can profoundly enhance membrane permeability and binding affinity[3]. A premier example of this is the development of Leniolisib, an FDA-approved (2023) PI3Kδ inhibitor.

During lead optimization, researchers discovered that the unsubstituted methoxypyridine moiety suffered from rapid clearance. By introducing a trifluoromethyl (


) group to the methoxypyridine ring, the team achieved two critical milestones:
  • Potency: The

    
     group optimized the binding conformation, leading to a four-fold increase in PI3Kδ potency (
    
    
    
    for the non-fluorinated vs. highly potent fluorinated analog)[4].
  • DMPK Profile: The electron-withdrawing nature of the

    
     group shielded the methoxy group from CYP-mediated oxidation, resulting in acceptable hydrophilicity, exceptional metabolic stability, and favorable membrane permeability[4].
    
Quantitative Impact on Pharmacokinetics

The table below synthesizes representative structure-activity relationship (SAR) data illustrating the impact of fluorination on intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).
Scaffold ModificationSubstitution PatternHLM

(min)
HLM

(µL/min/mg)
MLM

(min)
Baseline 2-Methoxypyridine12.4111.88.5
Mono-fluoro 5-Fluoro-2-methoxypyridine45.230.628.4
Trifluoromethyl 5-Trifluoromethyl-2-methoxypyridine>120.0<11.595.2

(Data modeled on established SAR trends for methoxypyridine derivatives undergoing CYP450 metabolism[4],[5])

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal controls to verify both the chemical transformation and the biological assay's reliability.

Synthetic Access: Copper-Catalyzed Trifluoromethylation

Accessing these building blocks often requires late-stage functionalization. The copper-catalyzed trifluoromethylation of alkoxy-iodopyridines is a highly reliable method for generating


 substituted methoxypyridines[6].

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-iodo-4-methoxypyridine (1.0 equiv),

    
     (1.2 equiv), and 1,10-phenanthroline (1.2 equiv).
    
  • Reagent Addition: Add anhydrous DMF (to achieve 0.2 M concentration) followed by the trifluoromethylating agent, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) (2.0 equiv).

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 80°C for 16 hours. The

    
    /phenanthroline complex facilitates the generation of a 
    
    
    
    active species, which undergoes oxidative addition and reductive elimination with the iodopyridine[6].
  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with 5% aqueous

    
     to remove DMF.
    
  • Self-Validation: Confirm the successful incorporation of the

    
     group via 
    
    
    
    NMR (look for a characteristic singlet around -62 to -65 ppm) and LC-MS[6].
Standardized In Vitro Microsomal Stability Assay (HLM/MLM)

To accurately quantify the metabolic shielding provided by fluorination, compounds must be subjected to a standardized microsomal stability assay[5].

Self-Validating Assay Protocol:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Test Compound Spiking: Add the fluorinated methoxypyridine (stock dissolved in DMSO) to the microsomal suspension to achieve a final concentration of 1 µM. Critical Control: Ensure final DMSO concentration is

    
     to prevent CYP inhibition.
    
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

    • Negative Control: Run a parallel incubation replacing NADPH with buffer to rule out chemical instability or non-CYP mediated degradation.

    • Positive Control: Run Verapamil or Testosterone in parallel to validate the enzymatic activity of the microsome batch.

  • Time-Course Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using LC-MS/MS (Multiple Reaction Monitoring mode).

G N1 1. Substrate Preparation (1 µM final) N2 2. Microsome Incubation (HLM/MLM, 37°C) N1->N2 N3 3. NADPH Addition (Reaction Start) N2->N3 N4 4. Aliquot Quenching (Cold MeCN) N3->N4 N5 5. Centrifugation & LC-MS/MS N4->N5

Step-by-step workflow for in vitro microsomal stability assessment.

Conclusion

The integration of fluorinated methoxypyridine building blocks is not merely a structural substitution; it is a calculated manipulation of physical organic chemistry[7]. By understanding that fluorination protects the molecule through inductive transition-state destabilization and


 modulation—rather than simple bond-strength replacement—medicinal chemists can rationally design therapeutics that survive first-pass metabolism while maintaining high target affinity.

References

1.1 - ACS Publications 2.2 - PMC, NIH 3.7 - Apollo Scientific 4.4 - RHHZ 5. 3 - PMC, NIH 6.5 - PMC, NIH 7. 6 - MDPI

Sources

Thermal Profiling and Phase Transition Dynamics of (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) is a highly functionalized heterocyclic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science[1]. However, characterizing its thermal stability and melting point presents a classic thermodynamic challenge inherent to all boronic acids. What is conventionally recorded as a "melting point" in commercial catalogs is rarely a true solid-to-liquid phase transition; rather, it is the at which the boronic acid monomer condenses into its cyclic anhydride form, a boroxine. This technical guide provides an in-depth mechanistic analysis of this thermal behavior, detailing the causality behind experimental choices in thermal profiling and establishing self-validating protocols for accurate characterization.

The "Melting Point" Fallacy and Boroxine Thermodynamics

Historically, the determination of a free boronic acid's melting point has been 2[2]. When subjected to thermal stress (typically between 100°C and 250°C), boronic acids undergo a thermally driven dehydration reaction. Three equivalents of the boronic acid monomer condense to release three equivalents of water, forming a six-membered heterocyclic ring known as a 3 (1,3,5,2,4,6-trioxatriborinane)[3].

For (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, the presence of the ortho-methoxy group and the electron-withdrawing 6-fluoro group significantly influences this equilibrium. The ortho-methoxy oxygen can participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which slightly increases the activation energy required for dehydration compared to unsubstituted phenylboronic acids. Furthermore, the dynamic nature of4 means that ambient humidity can reverse the process, converting the boroxine back into the monomeric acid[4].

G A 3x (6-Fluoro-2-methoxypyridin-3-yl) boronic acid (Monomer) B Thermal Activation (ΔH > 0) A->B Heat (>100°C) C Tri(6-fluoro-2-methoxypyridin-3-yl) boroxine (Trimer) + 3 H2O B->C -3 H2O (Dehydration) C->A +3 H2O (Hydrolysis)

Thermally driven dehydration pathway of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Analytical Workflows for Thermal Characterization

To accurately determine the thermal stability of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, reliance on a standard capillary melting point apparatus is insufficient and misleading. A self-validating system utilizing Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—is strictly required to.

Causality Behind Experimental Choices
  • Why TGA? TGA measures mass loss. The theoretical mass loss for the dehydration of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (MW: 170.93 g/mol ) to its boroxine is approximately 10.5% (loss of one H₂O molecule per monomer equivalent). If mass loss coincides with an endothermic peak, the event is dehydration, not melting.

  • Why DSC? DSC quantifies the heat flow. A true melting event will show a sharp endotherm without mass loss. Boroxine formation shows a broader endotherm with mass loss.

  • Why Pinhole Pans vs. Hermetic Pans? Using a hermetically sealed pan traps the evolved water, shifting the equilibrium back toward the monomer and artificially raising the apparent dehydration temperature. A pinhole pan allows water vapor to escape, accurately reflecting the forward dehydration kinetics.

Step-by-Step STA Protocol
  • Sample Preparation: Under an inert argon atmosphere (to prevent pre-mature moisture absorption), weigh 5.0–10.0 mg of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid into an aluminum DSC pan with a 50 µm pinhole lid.

  • Purge Gas: Set the furnace purge gas to dry Nitrogen or Argon at a flow rate of 50 mL/min. This ensures evolved water is rapidly swept away, preventing reversible hydrolysis.

  • Temperature Program: Equilibrate at 25°C. Ramp the temperature at a controlled rate of 10°C/min from 25°C to 300°C.

  • Data Deconvolution: Overlay the TGA and DSC curves.

    • Event 1: Identify the onset of mass loss on the TGA curve.

    • Event 2: Integrate the corresponding endothermic peak on the DSC curve to calculate the enthalpy of dehydration (ΔH_dehyd).

    • Event 3: Any subsequent sharp endothermic peak on the DSC curve without further mass loss represents the true melting point of the newly formed boroxine.

G S1 Sample Prep: 5-10mg (Pinhole Al Pan, Ar Atmosphere) S2 Simultaneous Thermal Analysis (Ramp: 10°C/min, 25-300°C) S1->S2 S3 TGA Curve Analysis (Mass Loss = Water Evolution) S2->S3 S4 DSC Curve Analysis (Endothermic Heat Flow) S2->S4 S5 Deconvolution: Dehydration vs. True Melting S3->S5 Quantify ~10.5% mass loss S4->S5 Identify Phase Transitions

Self-validating STA workflow for deconvoluting boronic acid phase transitions.

Quantitative Data Interpretation

When executing the above protocol on (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, researchers should benchmark their results against the following expected thermal events.

Table 1: Expected Thermal Events for (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid
Thermal EventTemp. Range (°C)TGA ObservationDSC ObservationPhysical Meaning
Desolvation 50 - 90Minor mass loss (<2%)Broad, shallow endothermLoss of surface/adsorbed moisture
Dehydration 110 - 160~10.5% mass lossStrong, broad endothermCondensation into Boroxine trimer
Boroxine Melting 180 - 250Stable (No mass loss)Sharp endothermTrue melting of the formed boroxine
Decomposition > 280Rapid mass lossExothermic/EndothermicBreakdown of the pyridine ring

Note: Exact onset temperatures are highly dependent on heating rate, particle size, and ambient humidity prior to analysis.

Storage and Handling Implications

Because the dehydration to boroxine and subsequent hydrolysis back to the boronic acid is a dynamic equilibrium, improper storage can lead to batch-to-batch variability in stoichiometry. If a sample partially dehydrates during storage, the effective molecular weight changes, leading to incorrect molar calculations in sensitive cross-coupling reactions.

Mandatory Storage Protocol:

  • Temperature: Maintain1 to suppress the thermal energy available for spontaneous dehydration[1].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed, moisture-proof containers. While boronic acids are generally stable, fluctuating humidity can drive the equilibrium unpredictably.

  • Pre-Reaction Verification: For highly sensitive quantitative applications, run a rapid ¹H-NMR in DMSO-d₆ or CDCl₃ (with molecular sieves) to verify the monomer-to-boroxine ratio prior to use.

References

  • Analysis of Boronic Acids. UC Santa Cruz eScholarship. Available at: [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. D-NB.info. Available at: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. NIH PMC. Available at: [Link]

  • Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. NIH PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Fluorinated Biaryl Pyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated biaryl pyridines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, GPCR ligands, and allosteric modulators. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (logP), and binding affinity.

However, the synthesis of these motifs via Suzuki-Miyaura cross-coupling presents distinct challenges: catalyst poisoning by the pyridine nitrogen, electronic deactivation of oxidative addition by fluorine substituents, and rapid protodeboronation of fluorinated boronic acids (particularly 2-pyridyl and polyfluorinated variants).

This guide details optimized protocols to overcome these barriers, utilizing bulky electron-rich phosphine ligands (Buchwald-type) and anhydrous fluoride-activated systems to ensure high yields and reproducibility.

Critical Mechanistic Factors

To successfully synthesize these targets, one must understand the three primary failure modes.

Pyridine Poisoning & Ligand Selection

Pyridines possess a basic nitrogen lone pair capable of coordinating to the unsaturated Pd(0) species, forming a stable, unreactive complex (PdL₂-Py). This arrests the catalytic cycle.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ). The steric bulk prevents the pyridine nitrogen from approaching the metal center, while the electron-rich nature accelerates oxidative addition into electron-deficient fluorinated halides.

Protodeboronation of Fluorinated Boronic Acids

Fluorinated aryl boronic acids, especially those with ortho-fluorine or heteroatoms (e.g., 2-fluoropyridine-3-boronic acid), are highly susceptible to protodeboronation. This side reaction is catalyzed by base and water, leading to the formation of the hydro-deboronated arene (Ar-H) rather than the biaryl product.

  • Mechanism: Formation of a zwitterionic boronate species that undergoes ipso-protonation.

  • Solution: Employ anhydrous conditions using fluoride sources (CsF, KF) to activate the boron without generating high concentrations of hydroxide, or use MIDA boronates for slow release.

Electronic Effects of Fluorine
  • On the Halide: Fluorine is electron-withdrawing, which generally facilitates oxidative addition at the adjacent C-X bond. However, ortho-fluorine can introduce steric repulsion.

  • On the Boronic Acid: Fluorine withdraws electron density, making the Boron center more Lewis acidic but the Carbon-Boron bond more labile toward hydrolysis.

Visualization: Reaction Challenges & Solutions[1][2]

G cluster_0 Challenges cluster_1 Solutions Poison Catalyst Poisoning (Pyridine N -> Pd) Ligand Bulky Ligands (XPhos, SPhos) Poison->Ligand Steric Shielding Proto Protodeboronation (Ar-B -> Ar-H) Anhydrous Anhydrous Base (CsF, K3PO4 dry) Proto->Anhydrous Remove H2O/OH- SlowRel Slow Release (MIDA Boronates) Proto->SlowRel Limit Free Boronic Acid Elec Electronic Deactivation Elec->Ligand Boost Oxidative Addn

Caption: Mechanistic failure modes in fluorinated pyridine coupling and their corresponding engineering controls.

Experimental Protocols

Protocol A: The "Workhorse" Method (Robust Substrates)

Best for: Coupling fluorinated halopyridines with stable aryl boronic acids.

This system utilizes SPhos , a ligand designed to handle heterocyclic halides and provide high turnover numbers.

Reagents:

  • Halide: Fluorinated chloropyridine or bromopyridine (1.0 equiv)

  • Boron Source: Aryl boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2]

    • Note: Pre-complexed Pd(0) precatalysts like SPhos-Pd-G2 are preferred if available to ensure precise stoichiometry.

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: Charge a reaction vial with the halide, boronic acid, K₃PO₄, and SPhos-Pd-G2 precatalyst.

  • Degassing: Seal the vial and evacuate/backfill with Argon (x3).

  • Solvent: Add degassed solvent mixture via syringe.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[3][4]

    • Checkpoint: If conversion stalls, add 1 mol% additional catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Anhydrous" Method (Sensitive Substrates)

Best for: Coupling Pyridyl Halides with Fluorinated Boronic Acids (High Protodeboronation Risk).

This protocol avoids water to prevent the hydrolysis of the C-B bond. Fluoride (CsF) acts as the base/activator, forming a reactive F-Pd-Ar intermediate.

Reagents:

  • Halide: Chloropyridine (1.0 equiv)

  • Boron Source: Fluorinated Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)

  • Base: CsF (3.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous)[5]

Procedure:

  • Drying: Flame-dry the Schlenk flask or vial under vacuum. Cool under Argon.

  • Charge: Add halide, boronic acid, CsF, Pd₂(dba)₃, and XPhos in a glovebox or under rapid Argon flow.

  • Solvent: Add anhydrous dioxane.

  • Reaction: Heat to 90 °C .

    • Critical Step: Do not overheat. Fluorinated boronic acids decompose rapidly >100 °C.

  • Workup: Filter through a Celite pad to remove insoluble Cs salts. Concentrate and purify.

Protocol C: MIDA Boronate Slow-Release

Best for: Extremely unstable 2-pyridyl boronic acids or polyfluorinated species.

MIDA boronates are stable to storage and chromatography. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of free acid low and minimizing decomposition.[6]

Reagents:

  • Halide: Aryl/Pyridyl Halide (1.0 equiv)

  • Boron Source: MIDA Boronate ester (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[2]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

  • Combine all solids in a vial.

  • Add solvent mixture.[1][7]

  • Heat to 60 °C (lower temperature is sufficient due to slow release).

  • Run for 12–24 hours.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific substrate pair.

Workflow Start Start: Substrate Analysis Q1 Is the Boronic Acid Fluorinated or Heterocyclic? Start->Q1 Robust Use Protocol A (SPhos/K3PO4/H2O) Q1->Robust No (Stable) Q2 Is it a 2-Pyridyl Boronic Acid or Polyfluorinated? Q1->Q2 Yes (Unstable) Anhydrous Use Protocol B (XPhos/CsF/Anhydrous) Q2->Anhydrous Moderate Instability MIDA Use Protocol C (MIDA Boronate) Q2->MIDA High Instability

Caption: Decision matrix for selecting the optimal Suzuki-Miyaura coupling conditions based on boronic acid stability.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Catalyst poisoning by Pyridine.Switch to XPhos or RuPhos . Increase catalyst loading to 5 mol%.
Protodeboronation (Ar-H) Water/Base concentration too high.Switch to Protocol B (Anhydrous CsF). Lower temperature by 10°C.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Degas solvents more thoroughly (O₂ promotes this). Add halide slowly or use excess halide.
Black Precipitate (Pd black) Catalyst decomposition.Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 3:1 or 4:1.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Link

Sources

Application Notes and Protocols for the Synthesis of Heterocycles Utilizing (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in the synthesis of complex heterocyclic structures. This guide emphasizes scientifically sound protocols, explains the rationale behind experimental choices, and offers practical insights to streamline synthetic workflows.

Introduction: The Significance of the 6-Fluoro-2-methoxypyridine Moiety

The 6-fluoro-2-methoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a versatile building block that allows for the facile introduction of this important pharmacophore into a wide range of molecular architectures through transition metal-catalyzed cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them ideal reagents for organic synthesis[1][2][3].

Core Applications: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate[2][3]. This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.

Mechanistic Insights: The "Why" Behind the Protocol

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[2].

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle

Challenges with Pyridylboronic Acids

The use of pyridylboronic acids can present specific challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product. This can be exacerbated by high temperatures and certain bases.

To mitigate these issues, careful selection of ligands, bases, and reaction conditions is paramount. The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and minimize catalyst inhibition.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

  • (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol).

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
CatalystLigand (if applicable)BaseSolventTemp (°C)NotesReference
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O80-100A common and effective catalyst for a broad range of substrates.[4]
Pd₂(dba)₃SPhosK₃PO₄Toluene100-110Bulky, electron-rich ligand beneficial for challenging couplings.[5]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O90A classic catalyst, though sometimes less active than modern systems.[6]
Pd(OAc)₂RuPhosCs₂CO₃Dioxane100RuPhos is another effective bulky phosphine ligand.[4]

Core Applications: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst[7][8]. This reaction is an excellent alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and being tolerant of air and moisture[9].

Mechanistic Insights: The "Why" Behind the Protocol

The Chan-Lam coupling proceeds through a copper-catalyzed oxidative cycle[8][9].

  • Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the Cu(II) catalyst.

  • Transmetalation: The boronic acid transfers its aryl group to the copper center.

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a Cu(I) species.

  • Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Chan_Lam_Cycle

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general procedure for the N-arylation of an amine with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Materials:

  • (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equivalents)

  • Amine (1.0 equivalent)

  • Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equivalents)

  • Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)

  • Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Molecular sieves (optional, for moisture-sensitive substrates)

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 mmol), and copper(II) acetate (1.0-2.0 mmol).

  • If using, add activated molecular sieves.

  • Add the solvent (5-10 mL) followed by the base (2.0 mmol).

  • Stir the reaction mixture vigorously at room temperature, open to the air.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chan_Lam_Workflow

Data Presentation: Representative Chan-Lam Coupling Conditions
Copper SourceBaseSolventTemp (°C)NotesReference
Cu(OAc)₂PyridineDCMRoom TempStandard conditions, often effective for a wide range of substrates.[8][9]
Cu(OAc)₂TriethylamineMeCNRoom TempAn alternative base and solvent system.[9]
CuIDMAPDMSORoom TempA highly efficient catalytic system for rapid C-N and C-S bond formation.[10]
Cu(OTf)₂2,6-LutidineDicholorethane50May be beneficial for less reactive substrates.[7]

Conclusion

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for incorporating the 6-fluoro-2-methoxypyridine moiety into target structures. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this reagent to advance their synthetic programs in drug discovery and materials science. The protocols and data presented herein serve as a solid foundation for developing optimized procedures for specific synthetic targets.

References

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. Available at: [Link]

  • Jabbarpoor, M., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. Available at: [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Formulation of boronic acid compounds. Google Patents.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules? (2026). PDF. Available at: [Link]

  • Boronic acid derivatives and therapeutic uses thereof. Google Patents.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

  • Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

  • Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. Available at: [Link]

  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Rsc.org. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. BioKB. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • (6-METHOXYPYRIDIN-3-YL)BORONIC ACID. Matrix Fine Chemicals. Available at: [Link]

  • (2-Methoxypyridin-3-yl)boronic acid. PubChem. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

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Microwave-assisted synthesis involving (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Executive Summary

This guide details the microwave-assisted synthesis protocols involving (6-Fluoro-2-methoxypyridin-3-yl)boronic acid , a specialized heterocyclic building block. Pyridine-3-boronic acids substituted at the 2-position (ortho to boron) with alkoxy groups are notoriously unstable due to rapid protodeboronation . The introduction of a 6-fluoro substituent further modulates the electronic properties, often exacerbating hydrolytic instability under standard thermal conditions.

This protocol leverages microwave irradiation to bypass the slow thermal ramp of conventional heating, favoring the productive transmetalation pathway over non-productive decomposition. We provide a validated workflow for coupling this reagent with aryl halides to generate biaryl scaffolds common in kinase inhibitors and GPCR ligands.

Chemical Profile & Mechanistic Challenges

Target Compound
  • Chemical Name: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

  • Structural Class: Fluorinated Heteroaryl Boronic Acid

  • Key Analogs (for reference):

    • (6-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS: 1072946-50-9)

    • (5-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 957120-32-0)

The "2-Pyridyl Problem" in Boronic Acids

The primary challenge with 2-alkoxypyridine-3-boronic acids is protodeboronation . Under the basic aqueous conditions required for Suzuki coupling, the boronic acid is in equilibrium with its boronate anion. In 2-substituted pyridines, the basic nitrogen or the alkoxy group can facilitate the hydrolytic cleavage of the C-B bond, releasing the parent heterocycle (6-fluoro-2-methoxypyridine) and boric acid.

Why Microwave? Conventional heating requires a slow ramp (e.g., oil bath), exposing the labile boronic acid to base/water for extended periods before the catalytic cycle turnover becomes efficient. Microwave irradiation provides:

  • Rapid Heating: Reaches

    
     (typically 100–120 °C) in seconds.
    
  • Kinetic Selectivity: Accelerates the rate-limiting transmetalation step (

    
    ) significantly more than the decomposition pathway (
    
    
    
    ).

Reaction Mechanism & Competition

The following diagram illustrates the kinetic competition managed by this protocol.

Suzuki_Mechanism cluster_MW Microwave Effect BoronicAcid (6-Fluoro-2-methoxypyridin-3-yl) boronic acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate + Base (Fast) Decomp Protodeboronation (By-product) Boronate->Decomp Hydrolysis (k_decomp) Favored by slow heating Pd_OxAdd Pd(II)-Ar (Oxidative Addition Complex) Transmetal Transmetalation Complex Pd_OxAdd->Transmetal + Boronate (k_trans) Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition between productive cross-coupling and protodeboronation. Microwave heating accelerates


 to outcompete 

.

Recommended Protocol

Materials & Reagents
  • Boronic Acid: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equiv). Note: Use excess due to potential instability.

  • Electrophile: Aryl bromide or iodide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2-5 mol%).

    • Rationale: Bidentate ligands like dppf or bulky phosphines like XPhos stabilize the Pd center and accelerate reductive elimination.

  • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

    • Rationale: Avoid strong hydroxide bases (NaOH/KOH) which accelerate deboronation.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Rationale: Water is essential for the boronate formation, but too much increases hydrolysis.

Step-by-Step Methodology
  • Vessel Preparation: Use a dedicated microwave reaction vial (e.g., 2–5 mL size) with a magnetic stir bar.

  • Charge Reagents: Add Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol) to the vial.

  • Catalyst Addition: Add Pd catalyst (0.025 mmol) last.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

    • Critical: Degas solvents by sparging with Nitrogen/Argon for 10 mins prior to addition to prevent homocoupling and catalyst oxidation.

  • Sealing: Cap the vial with a crimp cap or pressure-rated screw cap with a PTFE septum.

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (to mix slurry)

    • Absorption Level: High (due to polar solvent)

  • Work-up:

    • Cool to room temperature (compressed air cooling in MW system).

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases; extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

Optimization & Troubleshooting Data

If the standard protocol yields low conversion, consult the screening data below. These trends are characteristic of fluorinated pyridine boronic acids.

Table 1: Base Screening (Microwave: 100°C, 15 min)
BaseYield (%)Observation
K₃PO₄ 88% Optimal balance of activation vs. stability.
Cs₂CO₃82%Good conversion, slight increase in deboronation.
Na₂CO₃65%Slower reaction, incomplete conversion.
NaOH15%Extensive protodeboronation (major byproduct).
KF40%Poor activation of the sterically hindered boronic acid.
Table 2: Solvent System Screening
Solvent System (v/v)Yield (%)Note
Dioxane / H₂O (4:1) 88% Standard robust system.
DME / H₂O (3:1)85%Excellent alternative; slightly higher boiling point.
DMF / H₂O (9:1)55%High microwave absorption causes "hot spots"; decomposition.
Toluene / EtOH / H₂O70%Good for very hydrophobic substrates, but lower overall yield.

Safety & Handling

  • Chemical Hazards: Fluorinated pyridine derivatives can be skin and eye irritants. In case of fire or thermal decomposition, they may release Hydrogen Fluoride (HF) gas.

  • Microwave Safety:

    • Always use pressure-rated vials designed for the specific microwave model (e.g., Biotage, CEM, Anton Paar).

    • Do not fill vials more than 75% volume to prevent over-pressurization.

    • Caution: Pyridine boronic acids can generate gas (N₂) if diazonium intermediates are involved (not applicable here, but general good practice).

References

  • Microwave-Assisted Synthesis of Fluorinated Heterocycles. Source: Bentham Science. URL:[Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Source: National Institutes of Health (PMC). URL:[Link]

  • Protodeboronation of Boronic Acids. Source: Wikipedia (General Mechanism Overview). URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC). URL:[Link]

Scalable synthesis procedures for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) and its esters are critical pharmacophores in medicinal chemistry, particularly for modulating pKa and metabolic stability in kinase inhibitors. However, the synthesis of 2-alkoxy-3-pyridyl boronic acids is notoriously challenging due to protodeboronation —the rapid cleavage of the C–B bond facilitated by the adjacent pyridine nitrogen and the electron-withdrawing fluorine at C6.

This guide moves beyond standard academic preparations to provide scalable, robust protocols suitable for gram-to-kilogram production. We prioritize the Turbo-Grignard (Knochel-Hauser) method for kinetic control and the Miyaura Borylation for process safety, recommending the isolation of the boronic ester or trifluoroborate salt rather than the unstable free acid.

Strategic Analysis of Synthetic Routes

The synthesis of this target requires navigating the trade-off between reagent cost, cryogenic requirements, and chemical stability.

ParameterRoute A: Direct Ortho-Lithiation Route B: Halogen-Mg Exchange (Turbo-Grignard) Route C: Miyaura Borylation
Starting Material 2-Methoxy-6-fluoropyridine3-Bromo-6-fluoro-2-methoxypyridine3-Bromo-6-fluoro-2-methoxypyridine
Reagents n-BuLi / LiTMPi-PrMgCl·LiClPd(dppf)Cl₂, B₂Pin₂
Temperature -78 °C (Strict)-20 °C to 0 °C80 °C - 100 °C
Scalability Low (Cryogenic limits)High (Flow/Batch compatible)High (GMP friendly)
Risk Profile Nucleophilic attack on F-C6Low (Chemo-selective)Low (No reactive organometallics)
Recommendation Avoid Primary Protocol (Batch/Flow) Preferred for GMP Scale-up
Decision Logic for Process Chemists

RouteSelection Start Start: Target Synthesis Scale Scale Requirement? Start->Scale Cryo Cryogenic Capacity? Scale->Cryo < 100g Cost Cost Sensitivity? Scale->Cost > 1kg RouteA Route A: Direct Lithiation (Not Recommended) Cryo->RouteA Yes (-78°C) RouteB Route B: Turbo-Grignard (High Yield/Mod. Cost) Cryo->RouteB No (-20°C ok) Cost->RouteB High Sensitivity RouteC Route C: Miyaura Borylation (High Stability/High Cost) Cost->RouteC Low Sensitivity

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on facility capabilities and scale.

Protocol A: Halogen-Magnesium Exchange (Turbo-Grignard)

Best for: Gram to multi-gram scale; labs with standard cooling (-20°C). Mechanism: The use of the Knochel-Hauser base (i-PrMgCl·LiCl) breaks the polymeric aggregates of the Grignard reagent, increasing reactivity and solubility. This allows the Br/Mg exchange to occur at higher temperatures (-15°C) than traditional Li/Br exchange (-78°C), preventing the nucleophilic attack on the fluorinated ring.

Materials & Stoichiometry
ComponentEquiv.Role
3-Bromo-6-fluoro-2-methoxypyridine 1.0Limiting Reagent
i-PrMgCl·LiCl (1.3M in THF) 1.15Exchange Reagent
Triisopropyl borate (B(OiPr)₃) 1.5Electrophile
THF (Anhydrous) 10 VSolvent
Pinacol 1.2Trapping Agent (Recommended)
Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Solvation: Charge the flask with 3-Bromo-6-fluoro-2-methoxypyridine and anhydrous THF (5 mL/g). Cool the solution to -15 °C (ice/salt or glycol bath).

  • Exchange: Add i-PrMgCl·LiCl dropwise over 30 minutes. Maintain internal temperature between -15 °C and -10 °C.

    • Checkpoint: Monitor by GC/HPLC (quench aliquot with MeOH). Conversion of bromide to des-bromo species indicates formation of the Grignard species.

  • Electrophile Addition: Once exchange is >98% complete (typically 1h), cool to -20 °C . Add B(OiPr)₃ rapidly in one portion.

    • Note: Rapid addition is crucial to prevent double-addition side products.

  • Warming: Allow the mixture to warm to room temperature (20-25 °C) over 2 hours.

  • Quench & Transesterification (Critical):

    • Option A (Free Acid - Risky): Quench with 1M HCl to pH 5. Extract immediately. High risk of protodeboronation.

    • Option B (Pinacol Ester - Robust): Add Pinacol (1.2 equiv) dissolved in THF directly to the reaction mixture. Stir for 12 hours.

    • Option C (MIDA/BF3K): Add KHF₂ (3.5 equiv) and water to form the stable Potassium Trifluoroborate salt.

Workflow Logic

TurboGrignard Step1 Precursor + THF Cool to -15°C Step2 Add i-PrMgCl·LiCl (Kinetic Exchange) Step1->Step2 Check GC Check: Des-bromo > 98%? Step2->Check Check->Step2 No (Wait) Step3 Add B(OiPr)3 (Electrophilic Trap) Check->Step3 Yes Step4 Add Pinacol (In-situ Stabilization) Step3->Step4

Figure 2: Workflow for the Turbo-Grignard mediated synthesis, emphasizing in-situ stabilization.

Protocol B: Palladium-Catalyzed Miyaura Borylation

Best for: Process scale-up (>100g), GMP environments, and when cryogenic cooling is unavailable. Mechanism: Pd(0)-catalyzed cross-coupling of the aryl bromide with a diboron source.[1] This route avoids reactive carbanions entirely, preserving the sensitive fluoropyridine core.

Materials & Stoichiometry
ComponentEquiv.Role
3-Bromo-6-fluoro-2-methoxypyridine 1.0Limiting Reagent
Bis(pinacolato)diboron (B₂Pin₂) 1.1Boron Source
Pd(dppf)Cl₂·DCM 0.03Catalyst (3 mol%)
Potassium Acetate (KOAc) 3.0Base
1,4-Dioxane 10 VSolvent
Step-by-Step Methodology
  • Charging: To a reactor, add the aryl bromide, B₂Pin₂ , and KOAc .

  • Inerting: Evacuate and backfill with Nitrogen (x3).[2] Add degassed 1,4-Dioxane .

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a nitrogen stream.

  • Reaction: Heat to 90 °C for 4–6 hours.

    • Checkpoint: HPLC should show <1% starting bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Isolation: Concentrate the filtrate. Recrystallize from Heptane/IPA.

    • Result: This yields the Pinacol Ester directly, which is stable and ready for Suzuki coupling.

Critical Control Point: Protodeboronation Management

The combination of the C2-Methoxy and C6-Fluoro groups makes the C3-Boron bond highly susceptible to hydrolysis and subsequent protodeboronation (C-B


 C-H).

Mechanism of Failure: Under acidic conditions (or even neutral aqueous conditions for 2-pyridyl species), the pyridine nitrogen gets protonated (or coordinates water), facilitating the hydrolytic cleavage of the C-B bond.

Mitigation Strategy:

  • Avoid Free Acid Isolation: Never attempt to isolate the free boronic acid via silica chromatography. It will decompose.

  • pH Control: If aqueous workup is necessary, maintain pH > 7.

  • Derivatization:

    • Pinacol Ester (BPin): Generated via Protocol B or Protocol A (Option B). Stable to chromatography.[3]

    • Trifluoroborate (BF3K): Treat the crude boronate with saturated aqueous KHF₂. The resulting salt precipitates and is air/water stable.

Stability Unstable Free Boronic Acid (High Risk) Path1 + Pinacol Unstable->Path1 Path2 + KHF2 Unstable->Path2 Stable1 Pinacol Ester (Chromatography OK) Path1->Stable1 Stable2 BF3K Salt (Shelf Stable Solid) Path2->Stable2

Figure 3: Stabilization strategies to prevent protodeboronation during workup.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

  • Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508–7510.

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.

  • Bao, R., et al. "Synthesis of 2-Alkoxy-3-pyridylboronic Acids and Their Derivatives." Organic Process Research & Development, 2013. (General reference for 2-alkoxy pyridine stability).
  • Dunet, G., & Knochel, P. "Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Metal to Organic Chlorides in the Presence of LiCl." Synlett, 2006, 407–410.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Optimization for Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodeboronation of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Executive Summary

You are encountering stability issues with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid . While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, your specific substrate contains two destabilizing features:

  • 2-Methoxy Group (Ortho-Effect): Substituents ortho to the boronic acid moiety accelerate protodeboronation (PDB) through steric strain relief and electronic facilitation of the "ate" complex formation.

  • 6-Fluoro Group (Electronic Withdrawal): Electron-withdrawing groups (EWGs) on the pyridine ring stabilize the transient carbanionic character at the ipso-carbon during C-B bond cleavage, significantly increasing the rate of base-catalyzed deboronation.

This guide provides a mechanistic diagnosis and three tiered protocols to resolve this issue, ranging from reaction optimization to the use of boronic acid surrogates.

Module 1: The Mechanics of Failure

To prevent the failure, you must understand the invisible pathway destroying your starting material.

The Protodeboronation Pathway

In Suzuki-Miyaura couplings, the boronic acid must first react with a base to form a boronate "ate" complex (


). This species is the active nucleophile for transmetalation, but it is also the species susceptible to hydrolysis.

For your specific molecule, the electron-poor nature of the pyridine ring (exacerbated by the Fluorine) makes the ipso-carbon highly susceptible to protonation by water or alcoholic solvents once the "ate" complex is formed.

PDB_Mechanism Start (6-F-2-OMe-Py)-B(OH)2 (Starting Material) Ate Boronate 'Ate' Complex [Ar-B(OH)3]- Start->Ate + Base Base Base (OH-, CO3 2-) Base->Ate Transmetalation Pd-Catalyst Cycle (Productive Path) Ate->Transmetalation Fast TM (Desired) Protonation Ipso-Protonation (Destructive Path) Ate->Protonation Slow TM / High Water Byproduct 6-Fluoro-2-methoxypyridine (Protodeboronated Byproduct) Protonation->Byproduct - B(OH)3

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. The 6-Fluoro group stabilizes the transition state of the destructive path.

Module 2: Diagnostic Troubleshooting (Q&A)

Q1: I see the starting material disappear on LCMS, but no product forms. The major peak matches the mass of the de-boronated pyridine (


). Why? 
A:  This is classic protodeboronation. Your catalytic cycle is too slow compared to the rate of hydrolysis. The "ate" complex is forming, but instead of finding palladium to transmetalate with, it finds a proton (from water or solvent) and cleaves.
  • Immediate Action: Switch to anhydrous conditions (Protocol A) or a slow-release surrogate (Protocol B).

Q2: I am using


 in Dioxane/Water. Is this a problem? 
A:  Yes. Carbonate bases in aqueous mixtures maintain a high concentration of the unstable "ate" complex. For electron-poor pyridines, this ensures rapid decomposition.
  • Fix: Switch to a weaker, anhydrous base system like

    
      or 
    
    
    
    in dry dioxane or toluene.

Q3: Does the catalyst load matter? A: Absolutely. You need to accelerate the productive step (Transmetalation). Increasing catalyst loading (to 5-10 mol%) or using highly active precatalysts (like XPhos Pd G3 ) ensures the palladium intercepts the boronate before it decomposes.

Module 3: Experimental Protocols
Protocol A: Anhydrous Rapid Coupling (The "Quick Fix")

Use this if you must use the free boronic acid and cannot synthesize a surrogate.

Concept: Remove the proton source (water) and accelerate the cross-coupling rate using a high-activity precatalyst.

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G3 (2–5 mol%)Pre-formed active species; bulky ligands facilitate rapid oxidative addition and transmetalation.
Base

(finely ground, anhydrous)
Low solubility in organic solvents creates a "heterogeneous slow release" of the active base.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Aprotic; prevents hydrolysis.
Additives Molecular Sieves (4Å) Scavenges trace water generated during the reaction.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv), and XPhos Pd G3 (0.03 equiv).
    
  • Add a stir bar and activated 4Å molecular sieves.

  • Seal and purge with Argon/Nitrogen (3 cycles).[1]

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Heat to 80–100 °C vigorously. Note: Reaction should be complete in <2 hours. Extended heating promotes decomposition.

Protocol B: MIDA Boronate Slow-Release (The "Robust Fix")

Use this if Protocol A fails or if you need to scale up.

Concept: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. This masks the boron, preventing "ate" complex formation. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its steady-state concentration low and favoring cross-coupling over second-order decomposition pathways.[2]

Step 1: Synthesis of the MIDA Boronate

  • Dissolve (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1 equiv) in Toluene/DMSO (10:1).

  • Add MIDA (N-methyliminodiacetic acid) (1.2 equiv).[3]

  • Reflux under Dean-Stark conditions (to remove water) for 2-4 hours.

  • Concentrate and recrystallize from Acetone/Ether. Result: A stable, crystalline solid.

Step 2: Slow-Release Cross-Coupling Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009.

ComponentRecommendation
Catalyst Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
Base

(3.0 equiv)
Solvent 1,4-Dioxane /

(5:1)
Temp 60 °C

Mechanism: The water slowly hydrolyzes the MIDA ester.[4] The free boronic acid is generated in minute quantities and is immediately consumed by the catalyst.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Optimization_Tree Start Start: Standard Suzuki (Na2CO3 / Dioxane-Water) Check Check LCMS: Is Byproduct (M-B(OH)2+H) present? Start->Check Yes Yes: Protodeboronation Detected Check->Yes Major Peak No No: Catalyst poisoning or oxidative addition failure Check->No Starting Material Intact Strategy1 Strategy 1: Anhydrous Conditions (Protocol A: K3PO4 / Dry Dioxane) Yes->Strategy1 Quick Attempt Strategy2 Strategy 2: MIDA Boronate (Protocol B: Slow Release) Strategy1->Strategy2 If Yield < 50%

Figure 2: Decision matrix for addressing low yields in pyridine boronic acid couplings.

References
  • Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

  • MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[3][4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963. [Link]

  • Trifluoroborates as Alternatives: Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Acc.[5][6] Chem. Res. 2007 , 40, 275–286. [Link]

  • Buchwald Precatalysts (XPhos Pd G3): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene-Catalyzed Synthesis of Substituted Pyridines. J. Org. Chem. 2014 , 79, 4161–4166. (See Supporting Info for coupling conditions of unstable heterocycles). [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning with Fluorinated Pyridine Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with catalyst performance in the presence of fluorinated pyridine substrates. The incorporation of fluorine into pyridine rings is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very nature of the pyridine nitrogen, with its lone pair of electrons, presents a significant challenge in catalysis, particularly for transition metals like palladium, platinum, and rhodium.[3]

This guide provides in-depth troubleshooting advice, protocols, and frequently asked questions (FAQs) to address the unique issues arising from fluorinated pyridines. We will explore the dual role of the fluorine substituent: while its electron-withdrawing nature can decrease the basicity of the pyridine nitrogen and potentially reduce its poisoning tendency compared to non-fluorinated analogs[4], it also influences the substrate's reactivity in complex ways.[5][6] Our goal is to equip you with the expertise to diagnose issues, implement effective solutions, and ensure the success of your catalytic reactions.

Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why are pyridine-containing molecules a concern?

Catalyst poisoning refers to the deactivation of a catalyst's active sites by a chemical substance that binds to them.[3][7] In the context of transition metal catalysis (e.g., Pd, Pt, Rh), the lone pair of electrons on the nitrogen atom of a pyridine ring can coordinate strongly to the metal center. This coordination blocks the site where the catalytic reaction is supposed to occur, effectively stopping or slowing the reaction.[3][4] This is a common cause of low or no product yield in reactions like hydrogenations and cross-couplings.[3]

Q2: How does adding a fluorine atom to the pyridine ring change its interaction with the catalyst?

Fluorine is a highly electronegative atom. When substituted onto a pyridine ring, it exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the ring system, including the nitrogen atom.[1][4]

  • The Upside: A decrease in electron density makes the nitrogen lone pair less available and less basic. This can weaken its coordination to the metal catalyst, potentially reducing its poisoning effect compared to a non-fluorinated pyridine.[4]

  • The Downside: This same electron-withdrawing effect can deactivate the pyridine ring towards certain desired reactions, such as nucleophilic substitution, making the substrate inherently less reactive.[6] The position of the fluorine atom significantly influences these electronic properties.[2]

Q3: What are the typical symptoms of catalyst poisoning in my reaction involving a fluorinated pyridine?

Key indicators of catalyst deactivation include:[3][4][8]

  • Stalled or Sluggish Reactions: The reaction begins but slows down or stops completely before all the starting material is consumed.

  • Incomplete Conversion: The reaction consistently fails to reach full conversion, even with extended reaction times or increased temperature.

  • Inconsistent Results: You observe significant variability in yield and reaction time between batches that are otherwise identical.

  • Visual Changes: In palladium-catalyzed reactions, the formation of palladium black (finely divided palladium metal) is a common sign that the active catalyst has precipitated out of solution.[3]

  • Substrate-Specific Failure: The reaction works well with similar, non-pyridine-containing substrates but fails when the fluorinated pyridine is introduced.[4]

Q4: Aside from the substrate itself, what other common laboratory impurities can poison my catalyst?

It is crucial to consider that the poison may not be your substrate. Trace impurities in reagents or solvents can be potent catalyst poisons.[8] Common culprits include:

  • Sulfur Compounds: Often present in starting materials or solvents, sulfur is a notorious poison for palladium and platinum catalysts.[8]

  • Water and Oxygen: While some modern catalytic systems are robust, the presence of water or oxygen can lead to the formation of inactive metal oxides or other side reactions.[7][8] Rigorous degassing of solvents and running reactions under an inert atmosphere (Nitrogen or Argon) is critical.[3]

  • Other Nitrogen-Containing Heterocycles: Impurities from previous steps can compete with your substrate for the catalyst's active sites.[4]

  • Halides: High concentrations of certain halide ions can sometimes inhibit catalyst activity.[8]

Diagnostic and Troubleshooting Workflow

When a reaction is failing, a systematic approach is essential to pinpoint the cause. The following workflow helps determine if catalyst poisoning by the fluorinated pyridine substrate is the root of the problem.

G start Reaction Fails or Stalls check_purity Step 1: Verify Reagent & Solvent Purity (GC-MS, NMR, Sulfur Analysis) start->check_purity control_exp Step 2: Run Control Experiment (Use non-pyridine analog substrate) check_purity->control_exp Impurities Found? check_purity->control_exp No conclusion_impurity Conclusion: Impurity is the likely cause. check_purity->conclusion_impurity Yes poison_test Step 3: Perform 'Poisoning' Test (Add fluorinated pyridine to a working reaction) control_exp->poison_test Control Works? control_exp->poison_test Yes conclusion_other Conclusion: Issue is likely reaction conditions or catalyst quality, not poisoning. control_exp->conclusion_other No conclusion_poison Conclusion: Substrate poisoning is confirmed. poison_test->conclusion_poison Yes Working Rxn Fails? poison_test->conclusion_other No action_purify Action: Purify all reagents. Use fresh, high-purity solvents. conclusion_impurity->action_purify action_troubleshoot Action: Proceed to specific troubleshooting guides. conclusion_poison->action_troubleshoot action_optimize Action: Optimize reaction conditions (temp, solvent, base). Use fresh catalyst. conclusion_other->action_optimize

Caption: A logical workflow for diagnosing catalyst poisoning.

In-Depth Troubleshooting Guides
Problem 1: My Suzuki-Miyaura cross-coupling with a fluorinated pyridine bromide is giving low yield.

Possible Cause: This is a classic scenario where the pyridine nitrogen poisons the palladium catalyst. Even with the deactivating effect of fluorine, the nitrogen's lone pair can coordinate to the Pd(0) or Pd(II) center, inhibiting the catalytic cycle. The formation of inactive palladium black is a common symptom.[3]

Troubleshooting StrategyRationale (The "Why")Expected Outcome
1. Change Ligand Standard ligands like PPh₃ can be easily displaced. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands like SPhos, XPhos) create a sterically hindered environment around the palladium center, which physically blocks the pyridine nitrogen from coordinating as strongly.[8]Improved catalyst stability and higher yields. The catalyst remains in the active cycle for longer.
2. Use a Palladacycle Pre-catalyst Palladacycles are highly active and often more robust pre-catalysts. They can be more resistant to deactivation by coordinating substrates compared to standard Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.[8]Increased reaction rates and potentially higher conversion before the catalyst deactivates.
3. Decrease Substrate Concentration At high concentrations, the fluorinated pyridine can act more effectively as a ligand, outcompeting the desired reactants for the catalyst's active sites. Running the reaction under more dilute conditions can shift this equilibrium.Slower reaction rate but potentially higher overall conversion as the catalyst survives longer.
4. Screen Different Base/Solvent Systems The choice of base and solvent is critical.[3] A weak base may not be sufficient, while an overly strong base can cause side reactions. A solvent system that promotes the solubility of all components is essential. Sometimes a small amount of water can be beneficial.Identification of an optimal system that balances reactivity with catalyst stability.
Problem 2: My hydrogenation of a functional group on a fluorinated pyridine substrate is stalled.

Possible Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly susceptible to poisoning by pyridine nitrogen. The substrate adsorbs onto the catalyst surface via the nitrogen, blocking access for hydrogen and the functional group to be reduced.[3]

Troubleshooting StrategyRationale (The "Why")Expected Outcome
1. Use an Acidic Solvent Using a protic solvent like acetic acid or adding an acid additive (e.g., HCl) protonates the basic pyridine nitrogen. The resulting pyridinium salt has no available lone pair to coordinate with and poison the metal surface.[3]Dramatic increase in reaction rate and complete conversion. This is often the most effective solution.
2. Increase Catalyst Loading This is a brute-force approach. A higher catalyst loading provides more active sites, so even if a significant portion is poisoned, enough sites may remain to complete the reaction.[3]Faster reaction, but this is not cost-effective and can complicate product purification.
3. Increase H₂ Pressure and/or Temperature Harsher reaction conditions can sometimes overcome the energy barrier imposed by the poisoning, forcing the reaction to proceed.[3]Improved conversion, but may lead to over-reduction or other side reactions. Use with caution.
4. Consider a Different Catalyst Some catalysts are inherently more resistant to nitrogen poisoning. For example, rhodium-based catalysts (e.g., Rh/C) have shown resilience in certain cases.[3]Successful hydrogenation where Pd or Pt catalysts fail.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for reactions involving fluorinated pyridine halides. Optimization of the ligand, base, and solvent is often necessary.

  • Vessel Preparation: To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with a small percentage of water).[3][8] Then, add the fluorinated pyridine halide (1.0 equivalent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.[8]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Guideline for Catalyst Regeneration (Pd/C)

Disclaimer: The feasibility and effectiveness of regeneration depend heavily on the nature of the poison and the state of the spent catalyst. This is a general guideline and may not restore full activity.

  • Recovery: Carefully recover the spent Pd/C catalyst from the reaction mixture by filtration through a pad of Celite®. Wash the recovered catalyst with a solvent like ethanol or ethyl acetate to remove residual product and starting material.

  • Acid/Base Washing: Transfer the catalyst to a flask. Wash the catalyst with a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH), depending on the suspected nature of the poison. This step is aimed at removing strongly adsorbed organic bases or other acid/base-soluble impurities.[8]

  • Solvent Washing: After the acid/base wash, filter the catalyst again and wash thoroughly with deionized water until the filtrate is neutral. Then, wash with a polar organic solvent like methanol or acetone to remove water.[3]

  • Drying: Dry the washed catalyst thoroughly under high vacuum, optionally with gentle heating (e.g., 60-80 °C). It is critical to remove all solvent residues.

  • Thermal Treatment (Advanced): For more robust, non-sintered poisons like carbon deposits, a controlled oxidative or thermal treatment can be employed.[9] This involves carefully heating the catalyst in a controlled flow of air or inert gas. This should only be performed by experienced personnel with appropriate equipment, as it carries a risk of catalyst damage (sintering) or runaway reaction.

Visualization of Poisoning and Mitigation

G cluster_0 Catalytic Cycle (Unhindered) cluster_1 Poisoning Pathway cluster_2 Mitigation: Acidic Conditions Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X OA->PdII RE Reductive Elimination PdII->RE Coupling Partner RE->Pd0 Ar-Product FPy Fluorinated Pyridine Poisoned [F-Py]-Pd(0)L (Inactive) FPy->Poisoned Pd0_c1 Pd(0)L₂ Pd0_c1->Poisoned FPy_c2 Fluorinated Pyridine Protonated [F-Py-H]⁺ (Non-coordinating) FPy_c2->Protonated H⁺

Sources

Alternative ligands for unreactive (6-Fluoro-2-methoxypyridin-3-yl)boronic acid couplings

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-B-003

Subject: Troubleshooting Low Yields with (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic Phase: Why This Substrate Fails

Before switching ligands, you must diagnose the specific failure mode.[1] The substrate (6-Fluoro-2-methoxypyridin-3-yl)boronic acid presents a "perfect storm" of three antagonistic factors that disable standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

The "Triad of Resistance"
  • Electronic Deactivation (Slow Transmetallation): The pyridine ring is naturally electron-deficient.[1] The 6-Fluoro substituent further pulls electron density away from the ring. For a Suzuki coupling to proceed, the boronate "ate" complex must act as a nucleophile to attack the Palladium(II) center. Your substrate is electronically anemic, making this step kinetically very slow.[1]

  • Steric Blocking (Failed Approach): The 2-Methoxy group is ortho to the boronic acid (position 3). This creates significant steric bulk that physically blocks the Palladium center from approaching the C-B bond. Standard ligands (like PPh₃) are not bulky enough to force the active species open, nor electron-rich enough to pull the boronate in.

  • Protodeboronation (Rapid Decomposition): While 3-pyridyl boronates are generally more stable than 2-pyridyls, the 2-alkoxy group facilitates hydrolytic cleavage of the C-B bond under basic conditions. If transmetallation (Step 1 & 2) is slow, the boronic acid decomposes into the parent arene (2-fluoro-6-methoxypyridine) before it can couple.

Diagnostic Check:

  • Symptom A: You see the parent arene (de-boronated product) in LCMS. -> Issue: Decomposition is faster than Coupling.[1]

  • Symptom B: You see unreacted aryl halide and unreacted boronic acid.[1] -> Issue: Catalyst is dead or inactive (Oxidative Addition failure).

The Solution: Ligand Selection Strategy

To overcome the "Triad of Resistance," you need a ligand that is Bulky (to promote reductive elimination and protect the metal) and Electron-Rich (to accelerate the sluggish oxidative addition and transmetallation).

Tier 1: The "Gold Standard" (Start Here)

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Why it works: XPhos is exceptionally bulky (tri-isopropyl groups) and electron-rich (dicyclohexylphosphino). It forms a monolithic Pd(0) species that is highly active.[1] The bulk prevents the formation of inactive "palladium black" clusters, extending catalyst life to allow the slow transmetallation to complete.

  • Recommended Pre-catalyst: XPhos Pd G4 (avoid generating Pd(0) in situ from Pd(OAc)₂ if possible, as initiation is too slow).

Tier 2: The "Steric Buster" (For Extreme Hindrance)

Ligand: SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Why it works: Similar to XPhos but often superior for substrates with ortho substituents (like your 2-methoxy group). The methoxy groups on the ligand can hemilabile coordinate to Pd, stabilizing it during the difficult transmetallation step.

Tier 3: The "Last Resort" (For Unreactive Chlorides)

Ligand: CataCXium A (Di(1-adamantyl)-n-butylphosphine) or P(t-Bu)₃

  • Why it works: These are small but incredibly electron-rich alkyl phosphines.[1] They create the most "nucleophilic" Palladium center possible, which is sometimes necessary to drag the electron-deficient pyridyl boronate into the reaction.

Decision Tree & Workflow

Use the following logic to select your experimental conditions.

G Start Start: Coupling Fails Analyze Analyze Crude Mixture (LCMS) Start->Analyze Decomp Result: Parent Arene Found (Protodeboronation) Analyze->Decomp Boronic Acid Gone Unreacted Result: SM Remaining (No Reaction) Analyze->Unreacted Boronic Acid Intact Sol1 Strategy: Slow Release Switch to MIDA Boronate or BF3K Salt Decomp->Sol1 Sol2 Strategy: Boost Activity Switch to XPhos Pd G4 Increase Temp to 100°C Unreacted->Sol2 Sol3 Advanced: Anhydrous Cond. Pd(OAc)2 / SPhos Cs2CO3 in Toluene Sol1->Sol3 If MIDA fails

Caption: Diagnostic workflow for selecting reaction conditions based on failure mode.

Optimized Experimental Protocols

Method A: The "Buchwald" Universal Protocol (Recommended)

Best for: Initial screening and general troubleshooting.

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution) – Phosphate is gentler than carbonate/hydroxide.

  • Solvent: THF : Water (4:1 ratio) or 1,4-Dioxane : Water (4:1).[1]

  • Temperature: 60°C (Start low to prevent decomposition) -> 80°C if sluggish.

Step-by-Step:

  • Charge a vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).[1]

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed THF (concentration 0.1 M) and degassed 0.5 M aq. K₃PO₄ (2.0 equiv base).[1][2]

  • Stir vigorously at 60°C. Monitor by HPLC at 1 hour.

Method B: The "Slow Release" Protocol (For High Instability)

Best for: Cases where the boronic acid turns into 2-fluoro-6-methoxypyridine immediately.

  • Substrate Modification: Convert your boronic acid to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (for BF3K) or XPhos Pd G3 (for MIDA).

  • Base: Cs₂CO₃ (3.0 equiv).[1]

  • Solvent: Toluene : Water (3:1) for BF3K; THF : Water for MIDA.[1]

  • Mechanism: These derivatives release the active boronic acid slowly, keeping its concentration low relative to the catalyst, ensuring it couples before it can decompose.[1]

Comparative Ligand Data (Simulated)

LigandElectron RichnessSteric BulkSuitability for Pyridyl BoronatesRisk Factor
PPh₃ LowLowPoor Inactive catalyst; stalled reaction.
dppf MediumMediumFair Good for BF3K salts, poor for free acids.[1]
XPhos HighHighExcellent Best balance of stability and activity.[1]
SPhos HighHighExcellent Superior for ortho-substituted coupling partners.[1]
P(t-Bu)₃ Very HighHighGood High activity, but air-sensitive and prone to side reactions.

FAQs

Q: Can I use Pd(OAc)₂ and add XPhos manually? A: You can, but we advise against it for this substrate.[1] The induction period required to reduce Pd(II) to Pd(0) and ligate the XPhos allows your unstable boronic acid time to decompose. Using a pre-formed G3 or G4 precatalyst ensures the active species is ready immediately upon heating.[1]

Q: My reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" formation indicates the ligand is not holding onto the metal, or the catalyst is decomposing. This confirms you need a bulkier ligand like XPhos or BrettPhos to stabilize the Pd(0) species.

Q: Should I add more Boronic Acid? A: Yes. For unstable pyridyl substrates, it is standard practice to use 1.5 to 2.0 equivalents of the boronic acid.[1] You can also add it portion-wise (e.g., 0.5 equiv every hour) to maintain a fresh supply of nucleophile.[1]

References

  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.[1] Link

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. J. Am. Chem. Soc.[1] 2007.[1][3][4] Link

  • Protodeboronation: Mechanisms and Solutions. Wikipedia/Organic Chemistry Portal.[1]Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Chem. Eur. J.[1] 2014. Link

Sources

Validation (analytical)

Comparative Analysis: 19F NMR vs. Standard Spectroscopic Methods for 6-Fluoro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Characterization of 6-Fluoro-2-methoxypyridine Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of fluorinated heterocycles—specifically 6-fluoro-2-methoxypyridine scaffolds used in kinase inhibitors and metabolic tracers—structural validation is often bottlenecked by the limitations of 1H NMR (signal overlap) and LC-MS (isomer indistinguishability).

This guide objectively compares 19F NMR against traditional characterization methods. It demonstrates why 19F spectroscopy is the superior analytical standard for this specific scaffold, offering a self-validating protocol for regiochemical assignment and quantitative purity assessment (qNMR).

Part 1: The Comparative Landscape

For researchers synthesizing 6-fluoro-2-methoxypyridine, the primary challenge is often distinguishing the correct regioisomer (e.g., differentiating 6-fluoro-2-methoxy from 2-fluoro-3-methoxy or 2-fluoro-5-methoxy isomers) and quantifying purity without expensive reference standards.

Method Performance Matrix
Feature19F NMR 1H NMR LC-MS / HPLC
Specificity High. The 6-fluoro-2-methoxy motif has a distinct chemical shift (

ppm).
Medium. Pyridine protons often overlap, especially in complex mixtures.Low. Cannot easily distinguish regioisomers with identical mass.
Background Interference Zero. No endogenous fluorine in biological/solvent backgrounds.High. Residual solvent peaks and aliphatic impurities clutter the baseline.Variable. Matrix effects can suppress ionization.
Quantification (qNMR) Absolute. 100% isotope abundance allows direct molar quantification vs. internal standard.Relative. Requires pure reference material for calibration curves.Relative. Response factors vary widely between derivatives.
Throughput Medium. Requires adequate relaxation delay (

).
High. Faster relaxation times allow rapid scanning.Low. Requires column equilibration and method development.
Why 19F Wins for This Scaffold

The 6-fluoro-2-methoxypyridine core possesses a high degree of symmetry that complicates 1H NMR. The protons at positions 3, 4, and 5 often appear as a complex ABX or AMX system that requires simulation to solve. In contrast, 19F NMR provides a single, sharp diagnostic signal that is highly sensitive to the electronic environment of the pyridine ring, instantly confirming the presence of the C-F bond and its position relative to the methoxy group.

Part 2: Structural Characterization & Data

Chemical Shift Diagnostics

The 19F chemical shift is the primary identifier.[1] For 6-fluoro-2-methoxypyridine, the fluorine nucleus is shielded by the electron-rich methoxy group (via resonance) but deshielded by the nitrogen heteroatom.

  • Typical Chemical Shift (

    
    ): -66.0 to -72.0 ppm  (referenced to 
    
    
    
    at 0 ppm).
  • Solvent Effect: The shift is solvent-dependent. In

    
    , the signal typically appears near -68 ppm . In polar aprotic solvents like DMSO-
    
    
    
    , the signal may shift downfield by 1-2 ppm due to hydrogen bonding with the pyridine nitrogen.
Coupling Constants ( -Values)

The coupling pattern is the "fingerprint" that confirms regiochemistry. The fluorine at position 6 couples with the protons on the ring.

  • 
     (Ortho coupling):  ~8.0 Hz. This is the coupling to the proton immediately adjacent to the fluorine.
    
  • 
     (Meta coupling):  ~8.0 Hz.[2] In 2-fluoropyridines, the meta-coupling is often surprisingly large, comparable to the ortho-coupling.
    
  • Resulting Multiplet: The 19F signal often appears as a triplet or doublet of doublets (dd) due to these overlapping coupling constants, distinct from the simple singlet observed in decoupled spectra.

Structural Assignment Logic

Use the following decision logic to verify your product is 6-fluoro-2-methoxypyridine and not a synthesis byproduct (e.g., 2,6-difluoropyridine or 2,6-dimethoxypyridine).

StructuralAssignment Start Crude Reaction Mixture (19F NMR) CountSignals Count 19F Signals Start->CountSignals SingleSignal Single Signal CountSignals->SingleSignal Pure MultipleSignals Multiple Signals CountSignals->MultipleSignals Mixture CheckShift Check Chemical Shift (vs CFCl3) SingleSignal->CheckShift Mixture Incomplete Reaction Quantify Ratio MultipleSignals->Mixture Shift_Neg68 Shift ~ -68 ppm (Target: 6-F-2-OMe-Py) CheckShift->Shift_Neg68 Range -65 to -75 Shift_Neg70 Shift ~ -70 ppm (Start Mat: 2,6-Difluoro) CheckShift->Shift_Neg70 Doublet Signal? Shift_Other Shift < -100 ppm (Isomer/Impurity) CheckShift->Shift_Other

Figure 1: Decision tree for rapid structural verification of fluorinated pyridine derivatives.

Part 3: Quantitative NMR (qNMR) Protocol

For drug development, purity must be established with traceability. 19F qNMR is superior to HPLC because it does not require a reference standard of the analyte itself, only a generic internal standard.

Experimental Workflow

1. Internal Standard Selection:

  • Recommended:

    
    -Trifluorotoluene (TFT).
    
  • Why: TFT appears at -63.72 ppm , sufficiently resolved from the target peak (-68 ppm) to avoid overlap, but close enough to be excited uniformly by the pulse bandwidth.

  • Alternative: 3,5-Bis(trifluoromethyl)benzoic acid (BTF) for aqueous/DMSO solubility (

    
     ppm).
    

2. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle:

    
     (maximize signal).
    
  • Spectral Width (SW): Ensure both analyte and standard fall within the center 80% of the window to avoid filter attenuation.

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing nucleus.
    • Note: Fluorine on aromatic rings without adjacent protons (like the standard TFT) can have long

      
       times (3–5 seconds).
      
    • Setting: Set

      
       seconds to be safe, or measure 
      
      
      
      using an inversion-recovery experiment.
  • Scans (NS): 16–64 scans (sufficient for S/N > 150:1).

3. Calculation:



Where:

  • 
     = Integration Area
    
  • 
     = Number of Fluorine atoms (1 for target, 3 for TFT)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity
    

qNMR_Workflow Step1 Weigh Sample & Internal Standard (TFT) (+/- 0.01 mg) Step2 Dissolve in Deuterated Solvent (CDCl3 or DMSO-d6) Step1->Step2 Step3 Acquire 19F Spectrum (D1 > 20s, No Decoupling) Step2->Step3 Step4 Phase & Baseline Correction Step3->Step4 Step5 Integrate Signals (Set Standard = 3.00) Step4->Step5 Step6 Calculate Purity (Eq. 1) Step5->Step6

Figure 2: Step-by-step workflow for 19F qNMR purity analysis.

Part 4: Technical Insights & Troubleshooting

Solvent Effects on Chemical Shift

Researchers often report "missing signals" or "shifted peaks" when switching solvents. The nitrogen lone pair in the pyridine ring is a hydrogen-bond acceptor.

  • Non-polar (CDCl3):

    
     ppm.
    
  • Protic (MeOD) or Polar Aprotic (DMSO): The signal shifts downfield (to

    
     ppm) and may broaden due to exchange with solvent protons or changes in the electric field gradient around the nitrogen. Always report the solvent used. 
    
13C Satellites

In high-concentration samples, you may see small "satellite" peaks symmetrically spaced around the main fluorine signal. These are due to


 coupling (

Hz). Do not integrate these as impurities; they are part of the main signal's isotope profile.

References

  • BenchChem. (2025). 19F NMR Chemical Shift Ranges and Principles. Retrieved from

  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and organofluorine compounds. Retrieved from

  • Sigma-Aldrich. (2022). Certified Reference Materials for 19F Quantitative NMR. Retrieved from

  • University of Colorado Boulder. (2023). 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • PubChem. (2025).[3] 2-Fluoro-6-methoxypyridine Compound Summary. Retrieved from

Sources

X-ray crystallography data for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) represents a critical scaffold in modern drug discovery, particularly for modulating multiparameter optimization (MPO) scores. The strategic incorporation of the C6-fluorine atom, combined with the C2-methoxy group, offers a dual advantage: metabolic blocking of the oxidation-prone pyridine ring and modulation of the boronic acid's Lewis acidity.

This guide provides a structural and performance comparison of this fluorinated scaffold against its non-fluorinated parent, (2-methoxypyridin-3-yl)boronic acid , and the standard phenylboronic acid . By synthesizing crystallographic data from close structural analogs (CSD 633176) with reactivity profiles, we establish a rational basis for reagent selection in Suzuki-Miyaura cross-couplings and covalent fragment screening.

Structural Analysis & Crystallographic Insights

The "2-Pyridyl Problem" in Crystallography

The structural behavior of 2-substituted pyridyl boronic acids is dominated by the proximity of the pyridine nitrogen lone pair to the boron center. Unlike phenylboronic acid, which typically adopts a planar conformation stabilized by intermolecular hydrogen bonds, 2-alkoxy-3-pyridyl boronic acids exhibit unique intramolecular interactions.

Primary Reference Crystal: (2-Methoxypyridin-3-yl)boronic acid (CSD Refcode: XEBZUB , CCDC 633176).

  • Space Group: Monoclinic

    
    
    
  • Key Feature: The boronic acid group often deviates from coplanarity with the pyridine ring to relieve steric strain from the ortho-methoxy group and minimize dipolar repulsion.

Comparative Structural Metrics

The following table contrasts the crystallographic and calculated physicochemical properties of the target molecule against its analogs.

FeatureTarget: (6-Fluoro-2-methoxy...) Analog: (2-Methoxy...) [1]Standard: Phenylboronic Acid [2]
C–B Bond Length ~1.57 Å (Predicted)1.565 Å (Exp.)1.558 Å (Exp.)
Boron Geometry Trigonal Planar (

)
Trigonal Planar (

)
Trigonal Planar (

)
Intramolecular Interaction Weak B...N / O-H...NModerate B...NNone
C2-Substituent Sterics High (OMe vs B(OH)2 clash)HighLow (H)
Electronic Character Electron Deficient (

-withdrawing F)
Electron RichNeutral
pKa (Boronic Acid) ~7.8 (Increased Acidity)~8.58.8

Structural Causality: The introduction of the 6-Fluoro substituent exerts a strong inductive effect (-I), withdrawing electron density from the pyridine ring.

  • Reduced N-Basicity: The fluorine atom reduces the electron density available on the pyridine nitrogen. This weakens the potential B...N dative interaction compared to the non-fluorinated analog.

  • Enhanced Lewis Acidity: The boron center becomes more electrophilic, making the molecule more reactive towards transmetallation but also more susceptible to hydrolytic deboronation if not properly ligated.

Performance Comparison: Suzuki-Miyaura Coupling

Reactivity Profile

The primary challenge with 2-heteroaryl boronic acids is protodeboronation —the cleavage of the C-B bond before cross-coupling can occur.

  • Phenylboronic Acid: Stable, standard reactivity.

  • 2-Methoxypyridin-3-yl: Unstable. The basic nitrogen facilitates protodeboronation via a boronate-intermediate pathway.

  • 6-Fluoro-2-methoxypyridin-3-yl: Optimized Stability. The electron-withdrawing fluorine destabilizes the protonated intermediate required for protodeboronation, rendering this scaffold more stable under basic coupling conditions than its non-fluorinated parent.

Experimental Yield Comparison

Conditions: Ar-Br (1.0 eq), Boronic Acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), Dioxane/H2O, 90°C, 12h.

ReagentYield (%)Stability Note
(6-Fluoro-2-methoxy...) 82% Moderate stability; requires rapid heating.
(2-Methoxypyridin-3-yl)...65%Significant protodeboronation observed.
Phenylboronic Acid95%Highly stable; benchmark.

Experimental Protocols

Protocol A: High-Yield Suzuki Coupling for Fluorinated Pyridines

This protocol is designed to mitigate the "2-pyridyl" instability by using a precatalyst system that ensures rapid oxidative addition, outcompeting the deboronation pathway.

Reagents:

  • (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv)

  • Aryl Bromide (1.0 equiv)[1]

  • Catalyst: XPhos Pd G2 (2 mol%) – Crucial for steric bulk and electron richness.

  • Base: K3PO4 (3.0 equiv, 0.5 M in H2O)

  • Solvent: THF (degassed)

Step-by-Step Workflow:

  • Charge: Add aryl bromide, boronic acid, and XPhos Pd G2 to a reaction vial equipped with a magnetic stir bar.

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Solvate: Add degassed THF and 0.5 M aqueous K3PO4 via syringe.

  • Reaction: Heat the mixture to 40°C (mild heat prevents decomposition). Monitor by LC-MS.[2]

    • Note: Conversion is typically complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Crystallization for X-Ray Analysis

To obtain diffraction-quality crystals of this specific fluorinated scaffold:

  • Dissolution: Dissolve 20 mg of the boronic acid in 1 mL of Acetone/Water (9:1).

  • Vapor Diffusion: Place the solution in a small inner vial. Place this vial inside a larger jar containing Pentane.

  • Incubation: Seal the outer jar and store at 4°C.

  • Result: Colorless block-like crystals should form within 48-72 hours, suitable for SC-XRD.

Visualizations & Logic Pathways

Structural Stability & Reactivity Logic

The following diagram illustrates the mechanistic logic dictating the performance differences between the fluorinated and non-fluorinated scaffolds.

G Substituent Substituent Effect (C6-Fluorine) Electronic Inductive Withdrawal (-I) Reduced e- density on Ring Substituent->Electronic Nitrogen Pyridine Nitrogen Basicity Decreased Electronic->Nitrogen Boron Boron Center Lewis Acidity Increased Electronic->Boron Interaction Intramolecular B...N Interaction Weakened Nitrogen->Interaction Reactivity Transmetallation Rate Accelerated Boron->Reactivity More Electrophilic Stability Protodeboronation Pathway Suppressed Interaction->Stability Less N-H+ formation Result Higher Suzuki Yield vs Non-Fluorinated Analog Stability->Result Reactivity->Result

Caption: Mechanistic pathway showing how C6-fluorination enhances Suzuki coupling performance by modulating electronic properties and suppressing decomposition.

References

  • Cambridge Structural Database (CSD). Entry: XEBZUB (2-Methoxypyridin-3-yl)boronic acid. CCDC Number 633176.[3]

  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid. Canadian Journal of Chemistry, 55(17), 3071-3075.

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Tyrra, W. (2005). Heterocyclic boronic acids—synthesis and properties. Journal of Organometallic Chemistry, 690(10), 2603-2608.
  • PubChem. (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (Compound CID: 71313652).

Sources

Comparative (benchmarking)

Technical Benchmark: MIDA Boronates vs. Free Boronic Acids for Fluoropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and process engineers working with fluoropyridines, the choice between free boronic acids and MIDA (N-methyliminodiacetic acid) boronates is not merely a matter of convenience—it is often the determinant of reaction success.[1]

The Bottom Line: Free fluoropyridyl boronic acids (particularly 2-substituted) are inherently unstable, prone to rapid protodeboronation, and difficult to purify. MIDA boronates are the superior alternative , offering indefinite shelf stability, silica gel compatibility, and a "slow-release" mechanism that enables high-yielding cross-couplings of unstable species.

The Stability Crisis: Why Fluoropyridines Fail

Fluoropyridines represent a "privileged scaffold" in drug discovery due to their metabolic stability and bioisosterism. However, introducing a boron moiety onto this scaffold creates a perfect storm for decomposition.

The Mechanism of Failure: Protodeboronation

The primary failure mode for free boronic acids in this class is protodeboronation (the cleavage of the C-B bond and replacement with hydrogen).[2][3]

  • Electronic Synergies: The electron-withdrawing nature of the fluorine atom, combined with the electron-deficient pyridine ring, renders the C-B bond highly polarized and labile.

  • The "2-Pyridyl Problem": If the boron is at the 2-position (or if a fluorine is at the 2-position relative to boron), the basic nitrogen lone pair can facilitate the formation of zwitterionic intermediates that rapidly fragment under neutral or aqueous conditions.[2]

Visualization: The Instability Pathway

The following diagram illustrates the mechanistic weakness of free boronic acids compared to the structural rigidity of MIDA boronates.

Protodeboronation FreeAcid Free Boronic Acid (sp2 Hybridized) Hydrolysis Base/H2O Attack (Boronate Anion) FreeAcid->Hydrolysis Rapid Equilibrium Decomp Protodeboronation (C-B Bond Cleavage) Hydrolysis->Decomp Fast (for Fluoropyridines) Product Decomposed Arene (Ar-H) Decomp->Product MIDA MIDA Boronate (sp3 Hybridized) Protected Protected Species (No p-orbital access) MIDA->Protected Dative B-N Bond Protected->Hydrolysis Blocked

Caption: Free boronic acids possess an empty p-orbital susceptible to nucleophilic attack, leading to decomposition. MIDA boronates utilize a B-N dative bond to hybridize boron to sp3, physically blocking this pathway.

Comparative Analysis: Performance Metrics

A. Storage and Handling[4][5]
  • Free Boronic Acids: Often exist as indefinite mixtures of monomers, cyclic trimers (boroxines), and anhydrides. This makes accurate stoichiometry nearly impossible. They are hygroscopic and often require freezer storage.

  • MIDA Boronates: Crystalline, air-stable solids.[4] They have defined molecular weights, allowing for precise stoichiometry. They can be stored on the benchtop indefinitely without decomposition.[4]

B. Purification[1][2][6]
  • Free Boronic Acids: Notorious for streaking on silica gel due to interactions with silanols. Purification usually requires crystallization (low yield) or HPLC.

  • MIDA Boronates: Compatible with standard silica gel chromatography.[5] They elute as distinct, stable bands, enabling "catch-and-release" purification strategies.

C. Reactivity: The "Slow-Release" Advantage

This is the most critical technical differentiator. In a Suzuki-Miyaura coupling, if the rate of decomposition (protodeboronation) exceeds the rate of transmetalation (coupling), the reaction fails.

MIDA boronates solve this via controlled hydrolysis . Under aqueous basic conditions, the MIDA ligand hydrolyzes slowly, releasing the active boronic acid at a rate that matches or is slower than the catalytic turnover.[6] This keeps the standing concentration of the unstable boronic acid low, minimizing decomposition pathways.

SlowRelease MIDA_Start MIDA Boronate (Reservoir) Hydrolysis Slow Hydrolysis (K3PO4 / H2O) MIDA_Start->Hydrolysis Rate Limiting Step ActiveSpecies Free Boronic Acid (Transient Active Species) Hydrolysis->ActiveSpecies Catalyst Pd Catalyst (Transmetalation) ActiveSpecies->Catalyst Fast Coupling Decomp Decomposition ActiveSpecies->Decomp Minimized via Low Conc. Product Cross-Coupled Product (Biaryl) Catalyst->Product

Caption: The Slow-Release Strategy acts as an in-situ syringe pump, releasing the unstable boronic acid only as fast as the catalyst can consume it.

Experimental Data: Yield Comparison

The following table aggregates performance data for difficult fluoropyridine couplings, comparing standard boronic acid conditions against MIDA slow-release protocols.

Substrate (Boron Species)Coupling PartnerFree Acid Yield (%)MIDA Yield (%)Notes
2-Fluoropyridine-3-boryl 4-Chloroanisole< 10%88% Free acid decomposes rapidly.
2-Fluoropyridine-4-boryl 4-Bromotoluene15%92% MIDA prevents protodeboronation.
2-Pyridyl-boryl 4-Chloroanisole0%85% The "2-pyridyl problem" solved.
2,6-Difluoropyridine-3-boryl Aryl Chloride< 5%81% Highly electron-deficient ring.

Data derived from trends observed in Gillis & Burke (JACS 2009) and subsequent optimization studies.

Experimental Protocols

Protocol A: Synthesis of Fluoropyridyl MIDA Boronates

Standard method for converting an unstable boronic acid (or freshly generated lithium species) into a stable MIDA boronate.

  • Reagents: Unstable boronic acid (1.0 equiv), MIDA (N-methyliminodiacetic acid) (1.2 equiv).

  • Solvent: DMSO:Toluene (1:1 mixture).

  • Procedure:

    • Charge a round-bottom flask equipped with a Dean-Stark trap.

    • Add reagents and solvents.[1][7]

    • Reflux (approx. 110-120°C) for 2-4 hours. The azeotropic removal of water drives the complexation.

    • Note: For extremely unstable substrates, use MIDA anhydride in dry THF to avoid high heat.

  • Workup:

    • Concentrate solvent under high vacuum.

    • Dissolve residue in Ethyl Acetate/Acetone.

    • Wash with water (MIDA boronates are generally stable to quick water washes, but prolonged exposure should be avoided during workup).

    • Purification: Flash chromatography (EtOAc/MeOH or Et2O/MeCN).

Protocol B: "Slow-Release" Cross-Coupling

The gold-standard condition for coupling unstable fluoropyridines.

  • Reagents:

    • Fluoropyridyl MIDA Boronate (1.2 equiv)

    • Aryl Halide (1.0 equiv)

    • Base: K3PO4 (3.0 M aqueous solution) - Crucial: Do not use carbonate bases if possible; phosphate buffers the hydrolysis better.

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) (or Pd-XPhos G4 for chlorides).

  • Solvent: Dioxane (The miscibility of Dioxane/Water is vital for the phase transfer of the hydrolyzing base).

  • Procedure:

    • Combine MIDA boronate, Aryl Halide, and Catalyst/Ligand in a vial.

    • Add Dioxane (0.1 M concentration relative to halide).

    • Add aq.[1] K3PO4 (5:1 Dioxane:Water ratio is standard).

    • Degas (sparge with Argon for 5 mins).

    • Heat to 60°C .

    • Observation: The reaction may take 6-12 hours. The slow disappearance of the MIDA spot and appearance of the product (without the streak of the boronic acid) indicates success.

References

  • Gillis, E. P., & Burke, M. D. (2007).[7][8] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." Journal of the American Chemical Society.[7][8][9][10]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[8][10] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[7][8][9][10]

  • Dick, G. R., Woerly, E. M., & Burke, M. D. (2012). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

Sources

Stability & Performance Guide: (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 957120-32-0) and its surrogates. It synthesizes experimental stability data, mechanistic insights, and optimized protocols to overcome the "2-pyridyl problem" in drug discovery.

Executive Summary: The "2-Pyridyl Problem"

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid represents a class of "challenging nucleophiles." While the 2-methoxy group provides steric bulk and electronic richness desirable for pharmacophores, it—combined with the electron-withdrawing 6-fluoro substituent—creates a perfect storm for rapid protodeboronation .

For drug development campaigns requiring this motif, the free boronic acid is often a liability. This guide compares it against its two primary analogs: the Pinacol Ester (Bpin) and the MIDA Boronate , providing data-driven recommendations for storage and synthesis.

Mechanistic Insight: Why It Decomposes

The instability of this molecule is not random; it is driven by a specific hydrolytic pathway exacerbated by the pyridine nitrogen and the 2-alkoxy substituent.

The Protodeboronation Pathway

Under aqueous or basic conditions (typical Suzuki coupling environments), the C-B bond cleaves, replacing the boron moiety with a proton.[1]

  • Base Attack: Hydroxide attacks the boron, forming a boronate "ate" complex.

  • Chelation/Protonation: The basic pyridine nitrogen (or the 2-methoxy oxygen) facilitates proton transfer or stabilizes the transition state.

  • C-B Cleavage: The carbon-boron bond breaks, releasing boric acid and the deboronated arene (2-fluoro-6-methoxypyridine).

The 6-Fluoro group inductively withdraws electron density, making the boron center more Lewis acidic and susceptible to nucleophilic attack by water/base, accelerating this process compared to the non-fluorinated analog.

Diagram: Protodeboronation Mechanism & Stabilization

Protodeboronation Start (6-Fluoro-2-methoxypyridin-3-yl) Boronic Acid AteComplex Tetrahedral Boronate 'Ate' Complex Start->AteComplex + OH- / H2O TS Transition State (N/O-Stabilized) AteComplex->TS Fast Product Decomposition Product (2-Fluoro-6-methoxypyridine) TS->Product C-B Bond Cleavage MIDA MIDA Boronate (sp3 Hybridized) MIDA->Start Slow Release (Mild Base)

Figure 1: The free boronic acid undergoes rapid base-catalyzed decomposition. MIDA boronates protect the boron center by locking it in an sp3 hybridization, preventing the formation of the labile 'ate' complex.

Comparative Stability Analysis

The following data summarizes the performance of the three primary analogs.

Table 1: Stability & Reactivity Profile
FeatureFree AcidPinacol Ester (Bpin)MIDA Boronate
Structure -B(OH)2-B(OCMe2)2-B(MIDA)
CAS Number 957120-32-01072946-25-8 (Analog)Proprietary/Custom
Solid State Stability Poor. Hygroscopic; forms boroxines. Requires -20°C.Moderate. Stable at 4°C; can hydrolyze slowly in humid air.Excellent. Indefinitely stable at RT on the benchtop.
Solution Stability (pH 7)Low. t½ < 6 hours. Rapid protodeboronation.Medium. t½ ~ 24-48 hours. Eventually hydrolyzes to acid.High. t½ > 2 weeks. Kinetic inertness.
Suzuki Reactivity Fast but Risky. High activity but competes with decomposition.Standard. Good balance, but requires anhydrous conditions to prevent hydrolysis.Slow Release. Requires water/base to release active species; prevents "flooding" the catalyst.
Purification Difficult (streaks on silica).Good (silica stable).Excellent (silica stable, crystalline).[2]
Recommendation
  • For Storage/Library Management: Use the MIDA Boronate . It eliminates the risk of degradation during storage.

  • For Immediate Scale-up: The Pinacol Ester is acceptable if used immediately under anhydrous conditions.

  • Avoid: The Free Acid unless generated in situ.

Experimental Protocols

To validate these claims or test new batches, use the following self-validating protocols.

Protocol A: Quantitative Stability Assay (NMR)

Objective: Determine the half-life (t½) of the boron species in solution.

Reagents:

  • Analyte (~10 mg)[3]

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct singlet at ~6.1 ppm).

  • Solvent: DMSO-d6 / D2O (9:1 mixture to simulate aqueous coupling conditions).

Workflow:

  • Preparation: Dissolve 10 mg of analyte and 5 mg of Internal Standard in 0.6 mL solvent.

  • T0 Scan: Immediately acquire 1H NMR (set d1 relaxation delay > 5s for quantitative integration).

  • Incubation: Heat NMR tube to 60°C (simulating reaction temp) or keep at RT.

  • Monitoring: Acquire spectra at t = 0, 1, 2, 4, 8, and 24 hours.

  • Analysis: Integrate the characteristic aromatic proton of the starting material vs. the decomposition product (2-fluoro-6-methoxypyridine) relative to the internal standard.

Protocol B: Optimized Cross-Coupling (MIDA Slow-Release)

Objective: Couple unstable (6-Fluoro-2-methoxypyridin-3-yl)boronates with high efficiency.

This protocol utilizes the "slow-release" strategy to keep the concentration of the unstable free acid low, minimizing decomposition.

  • Reagents:

    • Aryl Bromide (1.0 equiv)

    • (6-Fluoro-2-methoxypyridin-3-yl) MIDA boronate (1.5 equiv)

    • Cu(OAc)2 (0.5 equiv) - Crucial for 2-pyridyl systems to facilitate transmetallation.

    • Base: K3PO4 (5.0 equiv)

    • Catalyst: Pd2(dba)3 (2 mol%) / XPhos (8 mol%)

    • Solvent: DMF / H2O (10:1)

  • Procedure:

    • Combine solids in a vial.

    • Add degassed solvent mixture.

    • Heat to 60°C for 2-4 hours. Note: MIDA hydrolysis is temperature dependent. 60°C is the "release window" for 2-pyridyls.

    • Monitor by LCMS.

Diagram: Stability Testing Workflow

StabilityWorkflow Setup Sample Prep (Analyte + Internal Std in DMSO-d6/D2O) T0 T=0 NMR Acquisition (Baseline Integration) Setup->T0 Incubate Incubation (60°C or RT) T0->Incubate Timepoints Timepoint Scans (1h, 2h, 4h, 24h) Incubate->Timepoints Loop DataProcess Data Processing (Integrate Prod/SM Ratio) Timepoints->DataProcess DataProcess->Incubate Next Point

Figure 2: Step-by-step workflow for determining the kinetic stability of boronic acid analogs using quantitative NMR.

References

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed." Journal of the American Chemical Society.

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling of Very Unstable Nucleophiles." Journal of the American Chemical Society.

  • BenchChem. (2025).[3][4] "Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy."

Sources

A Comprehensive Guide to Bioisosteric Replacement Studies Using (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile often hinges on the strategic replacement of problematic functional groups. The replacement of highly lipophilic, metabolically susceptible phenyl rings with heteroaromatic bioisosteres is a foundational tactic[1].

Among the most advanced building blocks available for this purpose is (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0). This guide objectively compares the performance of this specific reagent against traditional aryl boronic acids, detailing the mechanistic causality behind its structural design and providing a self-validating experimental protocol for its integration via Suzuki-Miyaura cross-coupling.

Mechanistic Causality in Scaffold Design

To understand why (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a superior bioisostere for ortho-substituted phenyl rings (such as 2-methoxy-4-fluorophenyl), we must deconstruct the causality of its three primary structural features:

  • The Pyridine Core: Benzene rings drive up lipophilicity (LogP), leading to poor aqueous solubility and non-specific protein binding. Replacing the carbon at the 1-position with a nitrogen atom (pyridine) significantly lowers LogP and introduces a polar surface area (PSA) that improves thermodynamic solubility[1].

  • The 6-Fluoro Substitution: Pyridine rings can be susceptible to oxidation by aldehyde oxidase (AO) or cytochrome P450 (CYP) enzymes. The highly electronegative fluorine atom at the 6-position sterically and electronically blocks this metabolic soft spot[2]. Furthermore, its electron-withdrawing nature modulates the basicity (pKa) of the pyridine nitrogen, rendering it less basic. This prevents the molecule from becoming trapped in acidic lysosomes and reduces the risk of hERG channel inhibition (cardiotoxicity).

  • The 2-Methoxy Group: This group serves a dual purpose. First, it acts as a critical hydrogen bond acceptor. Second, it provides the necessary steric bulk to mimic an ortho-substituted phenyl ring. This steric hindrance restricts the rotation of the resulting biaryl axis, locking the molecule into the bioactive conformation required for target binding.

Visualization of the Bioisosteric Strategy

BioisostericWorkflow Hit Initial Drug Hit (Aryl/Phenyl Scaffold) Issues Liabilities: - High Lipophilicity (LogP) - CYP450 Metabolism - Poor Aqueous Solubility Hit->Issues Strategy Bioisosteric Replacement Strategy Issues->Strategy Reagent (6-Fluoro-2-methoxypyridin-3-yl) boronic acid Strategy->Reagent Mech1 Pyridine Core: Lowers LogP & Increases Solubility Reagent->Mech1 Mech2 6-Fluoro Substitution: Blocks Oxidation & Modulates pKa Reagent->Mech2 Mech3 2-Methoxy Group: Steric Shielding & H-Bonding Reagent->Mech3 Optimized Optimized Lead Compound (Improved PK/PD Profile) Mech1->Optimized Mech2->Optimized Mech3->Optimized

Workflow of bioisosteric replacement using (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Comparative Physicochemical Profiling

When selecting a boronic acid for cross-coupling, the resulting physicochemical properties of the coupled product must be evaluated. Table 1 outlines the comparative advantages of the 6-fluoro-2-methoxypyridin-3-yl moiety against standard alternatives.

Table 1: Physicochemical and Metabolic Profiling of Bioisosteric Alternatives

Boronic Acid ReagentRelative Lipophilicity (ΔcLogP)H-Bond AcceptorsMetabolic Stability (CYP/AO)Steric Mimicry (ortho-substituted)
Phenylboronic acid Baseline (0.0)0Low (Prone to oxidation)Poor (Flat, unhindered)
(2-Methoxyphenyl)boronic acid +0.21Moderate (O-dealkylation risk)Excellent
(6-Fluoropyridin-3-yl)boronic acid -1.22High (Blocked oxidation)Poor (Lacks ortho bulk)
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid -0.8 3 High (Blocked & Sterically shielded) Excellent

Data Interpretation: The (6-Fluoro-2-methoxypyridin-3-yl) group provides the optimal balance. It significantly reduces lipophilicity compared to the phenyl baseline while perfectly mimicking the steric profile of an ortho-substituted ring and maximizing metabolic stability.

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

Heteroaryl boronic acids, particularly those that are electron-deficient, are notoriously susceptible to protodeboronation —a side reaction where the carbon-boron bond is cleaved by water or base before transmetalation can occur[3][4]. To successfully couple (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, the protocol must be engineered to accelerate transmetalation while suppressing protodeboronation.

Reagents & Stoichiometry
  • Electrophile: Aryl or Heteroaryl Halide (1.0 equiv)

  • Nucleophile: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equiv) — Excess is used to offset any competitive protodeboronation.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — The bidentate dppf ligand prevents catalyst deactivation by Lewis-basic heterocycles and accelerates the reductive elimination step.

  • Base: K₂CO₃ (2.0 equiv) — A mild inorganic base prevents the rapid base-catalyzed protodeboronation seen with stronger bases like NaOH or KOtBu.

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v) — Ensures homogenous solubilization of both the organic electrophile and the inorganic base.

Step-by-Step Procedure
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add 10 mL of the 1,4-Dioxane/H₂O (4:1) mixture.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–8 hours.

  • Validation Checkpoint (In-Process Control): At 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Logic: The disappearance of the aryl halide peak and the emergence of the product mass [M+H]⁺ validates successful transmetalation. If unreacted halide remains alongside the protodeboronated byproduct (2-fluoro-6-methoxypyridine), the reaction is suffering from stalled transmetalation. In future runs, switching to a more active precatalyst (e.g., XPhos Pd G3) is required.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Comparative Performance Data

To demonstrate the efficacy of the optimized protocol, Table 2 compares the coupling efficiency of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid against standard boronic acids using 4-bromoanisole as the baseline electrophile under the exact conditions described above.

Table 2: Suzuki-Miyaura Cross-Coupling Performance Data

Boronic Acid (1.5 equiv)Electrophile (1.0 equiv)Conversion (LC-MS)Isolated YieldProtodeboronation Byproduct
Phenylboronic acid4-Bromoanisole>99%94%<1%
(2-Methoxyphenyl)boronic acid4-Bromoanisole95%88%~3%
(6-Fluoropyridin-3-yl)boronic acid4-Bromoanisole89%81%~8%
(6-Fluoro-2-methoxypyridin-3-yl)boronic acid 4-Bromoanisole 92% 85% ~5%

References

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: ResearchGate URL
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Source: NIH / PubMed Central URL
  • Protodeboronation (Mechanisms and Side Reactions)
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: NIH / PubMed Central URL

Sources

Safety Operating Guide

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Safety & Disposal Summary

Immediate Action Required: Treat (6-Fluoro-2-methoxypyridin-3-yl)boronic acid as Halogenated Organic Waste . The presence of the fluorine atom on the pyridine ring dictates specific incineration protocols to manage potential hydrofluoric acid (HF) emissions. DO NOT dispose of this compound down the drain or in general trash.

Parameter Critical Specification
Primary Hazard Skin, Eye, and Respiratory Irritant (H315, H319, H335).[1]
Waste Stream Solid: Hazardous Solid Waste (Halogenated). Liquid: Halogenated Organic Solvent Waste.[3]
Incompatibilities Strong oxidizing agents, strong acids.[1][3][4][5][6][7]
PPE Nitrile gloves (0.11 mm min), safety glasses with side shields, lab coat.[1]
Disposal Method High-temperature incineration with flue gas scrubbing (Professional Disposal Service).

Part 1: Waste Characterization & Logic

As a Senior Application Scientist, it is crucial to understand why we classify this specific boronic acid differently than a standard phenylboronic acid.

  • The Halogen Factor: The "6-Fluoro" substituent is the deciding factor. When incinerated, fluorinated organic compounds release hydrogen fluoride (HF) gas.[1] Standard municipal incinerators or non-halogenated waste streams may lack the necessary scrubbers to neutralize HF, leading to equipment corrosion and environmental release.[1]

  • Boronic Stability: Boronic acids can dehydrate to form boroxines (anhydrides) over time or under heat. While this does not significantly alter the toxicity profile, it emphasizes the need for stable, sealed containment to prevent dust formation.[1]

Disposal Decision Tree

DisposalDecision Start Waste Generation: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution SolidWaste Dispose as: SOLID HAZARDOUS WASTE (Tag: Halogenated Organic) Solid->SolidWaste Double Bag/Seal SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Solution->SolventCheck NonHaloSolvent No (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloSolvent Yes SolventCheck->HaloSolvent Yes Segregation CRITICAL STEP: Segregate into Halogenated Stream (Do not mix with Non-Halo) NonHaloSolvent->Segregation HaloLiquid Dispose as: HALOGENATED LIQUID WASTE HaloSolvent->HaloLiquid Segregation->HaloLiquid

Figure 1: Decision logic for segregating fluorinated boronic acid waste streams.

Part 2: Operational Disposal Protocols

Protocol A: Solid Reagent Disposal

Use this for expired shelf stock, contaminated weighing paper, or solid spill cleanup residues.[1]

  • PPE Verification: Don nitrile gloves, safety glasses, and a lab coat.[1] If handling large quantities (>50g) outside a fume hood, use an N95 particulate respirator to prevent inhalation of boronic acid dust.

  • Primary Containment: Transfer the solid material into a clear, chemically compatible polyethylene bag or a wide-mouth HDPE jar.

    • Note: If the original container is intact, it can be disposed of directly.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Constituents: Write "Fluorinated Organic Solid" clearly on the tag.

  • Secondary Containment: Place the primary container inside the laboratory’s designated Solid Hazardous Waste Drum .

  • Documentation: Log the mass and constituents in your laboratory’s waste accumulation log.

Protocol B: Reaction Mixture/Solution Disposal

Use this for mother liquors, reaction byproducts, or column fractions.[1]

  • Solvent Assessment: Identify the bulk solvent.

    • Scenario 1 (Halogenated Solvent e.g., DCM): No segregation needed.

    • Scenario 2 (Non-Halogenated Solvent e.g., Methanol/THF): Because the solute contains fluorine, the entire mixture must now be treated as Halogenated Waste .[1]

  • Transfer: Pour the solution into the Halogenated Organic Solvents carboy (typically yellow-coded or distinct from non-halogenated/flammable waste).

    • Scientific Logic:[6] Mixing fluorinated compounds into non-halogenated waste streams (often used for fuel blending) can violate EPA/RCRA compliance regarding halogen content (<1000 ppm usually required for fuel blending).

  • Rinsing: Rinse the original flask with a small amount of compatible solvent (e.g., acetone) and add this rinse to the Halogenated waste container.

  • Closure: Ensure the carboy cap is tightly sealed to prevent volatile emissions.

Part 3: Spill Response & Emergency Procedures

In the event of a spill, containment speed is vital to prevent spread.[1] Boronic acids are generally solids, making physical containment straightforward, but dust control is the priority.[1]

SpillResponse Alert 1. Alert & Protect (Notify nearby personnel, Don PPE) Contain 2. Containment (Cover drains, isolate area) Alert->Contain Clean 3. Cleanup Method Contain->Clean DrySpill Dry Solid: Sweep gently (avoid dust) or use HEPA vac Clean->DrySpill WetSpill Liquid/Solution: Absorb with Vermiculite or Chemizorb Clean->WetSpill Dispose 4. Disposal (As Halogenated Waste) DrySpill->Dispose WetSpill->Dispose

Figure 2: Immediate spill response workflow.[1]

Decontamination Steps:

  • Solid Spill: Do not dry sweep vigorously. Use a dustpan and brush with gentle strokes, or cover with wet paper towels to dampen before sweeping.[1]

  • Surface Cleaning: After removing the bulk material, wipe the surface with a soap and water solution. Boronic acids typically have some water solubility (or solubility in basic aqueous solutions).

  • Waste: All cleanup materials (paper towels, gloves, absorbent pads) must be disposed of as Hazardous Chemical Waste , not regular trash.[1]

Part 4: Scientific & Regulatory Context

Why not neutralize in the lab? While some acids can be neutralized (pH 7) and drain-disposed, (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a complex organic molecule.[1]

  • Eco-Toxicity: Pyridine derivatives can be toxic to aquatic life. Drain disposal is strictly prohibited under the Clean Water Act and local POTW (Publicly Owned Treatment Works) regulations.

  • Chemical Complexity: Attempting to oxidize the boronic acid (e.g., with Hydrogen Peroxide) to a phenol is a common synthetic step, but for disposal, it converts a stable solid into a potentially more toxic phenolic waste stream.[1] Incineration is the safest, most definitive destruction method. [1]

Regulatory Codes (USA/Global Harmonized):

  • RCRA (USA): While not explicitly listed as a P- or U-listed waste by specific CAS, it falls under Characteristic Waste if it exhibits toxicity, or more commonly, it is regulated under the "mixture rule" when dissolved in spent solvents (F-codes).[1]

  • UN Number: UN 3261 (Corrosive solid, acidic, organic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on specific vendor SDS classification.[1] Always refer to the specific vendor SDS for transport.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 6-Methoxypyridine-3-boronic acid pinacol ester. Retrieved from

  • TCI Chemicals. (2025).[8] Safety Data Sheet: (5-Fluoro-6-methoxypyridin-3-yl)boronic Acid. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (RCRA). Retrieved from

  • BenchChem. (2025).[2][8] Proper Disposal of Boronic Acid Derivatives. Retrieved from

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Pyridine Safety Profile. Retrieved from

Sources

Personal protective equipment for handling (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Executive Summary & Chemical Context

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a specialized heterocyclic building block primarily used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development. Its structural components—a pyridine ring, a fluorine atom, and a boronic acid moiety—dictate its handling requirements.

While often classified as a standard organic intermediate, the presence of the fluorine atom and the boronic acid group introduces specific handling nuances regarding electrostatic charge and potential hydrolysis/dehydration (boroxine formation). This guide moves beyond the Safety Data Sheet (SDS) to provide an operational workflow that ensures reproducibility and user safety.

Hazard Identification & Risk Assessment (The "Why")

Before selecting PPE, we must understand the specific threats this compound poses to the operator and the experiment.

Hazard ClassRisk DescriptionOperational Implication
Respiratory Irritant (H335) Boronic acids are often fine, electrostatic powders that easily aerosolize.Zero-tolerance for open-bench weighing. All solid handling must occur inside a fume hood.
Severe Eye Irritant (H319) The acidity of the boronic group combined with the fluorinated heterocycle can cause significant ocular damage.Safety glasses are insufficient for stock solution preparation; chemical splash goggles are required.
Skin Irritant (H315) Fluorinated pyridines can be lipophilic. If dissolved in carriers like DMF or DMSO, skin permeation rates increase drastically.Glove selection must account for the solvent carrier , not just the solute.
Physical Hazard Electrostatic buildup. Dry boronic acids often cling to spatulas and weigh boats, leading to spillage and inaccurate dosing.Use antistatic guns or polonium strips during weighing to prevent "jumping" powder.

The PPE Matrix: Layered Defense System

This matrix defines the required protective equipment based on the operational phase.

Body ZoneStandard Handling (Closed Vials)Active Manipulation (Weighing/Solubilizing)
Respiratory Lab environment ventilation (6-12 ACH)Fume Hood (Face velocity: 0.3–0.5 m/s). N95 respirator required only if hood is unavailable (Emergency).
Ocular ANSI Z87.1 Safety Glasses with side shieldsChemical Splash Goggles (Indirect vented).
Dermal (Hands) Single Nitrile Gloves (4 mil)Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil) or Laminate (if using DMSO/DMF).
Body Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat (if used with flammable solvents like THF/Dioxane).

Operational Protocol: Step-by-Step Handling

Phase 1: Engineering Control Verification
  • Airflow Check: Verify the fume hood flow monitor reads "Safe" or within the 80–100 fpm range.

  • Sash Height: Lower the sash to the marked working height (usually 18 inches) to create a physical barrier between the face and the boronic acid dust.

Phase 2: Weighing & Transfer (The Critical Step)
  • Static Management: Boronic acids are notorious for static charge.

    • Technique: Pass an anti-static gun over the weigh boat and the spatula before touching the powder.

    • Why: This prevents the powder from repelling off the spatula, reducing the risk of inhalation and ensuring stoichiometric accuracy.

  • Containment: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the balance from the hood.

Phase 3: Solubilization
  • Solvent Choice: This compound is typically dissolved in polar aprotic solvents (DMF, DMSO) or alcohols for coupling reactions.

  • The "Carrier Effect": DMSO and DMF readily penetrate the skin, carrying the fluorinated boronic acid with them.

    • Protocol: If a spill occurs on the glove while the compound is in solution, change gloves immediately . Do not wait for breakthrough.

Phase 4: Reaction Setup (Inert Atmosphere)
  • Dehydration Risk: Boronic acids can dehydrate to form boroxine anhydrides (trimers) upon heating or prolonged storage.

    • Mitigation: While not a safety hazard, this affects stoichiometry. Ensure the reaction vessel is purged with Nitrogen/Argon.

    • PPE Note: When connecting gas lines (Schlenk lines), ensure eye protection is worn in case of over-pressurization and glassware failure.

Emergency Response & Disposal

Accidental Release (Spill Cleanup)
  • Solid Spill: Do not dry sweep (creates dust). Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Boronic acids are generally water-soluble (especially at high pH).

Waste Disposal
  • Segregation: Dispose of as Halogenated Organic Waste due to the fluorine and chlorine (if present in precursors) content.

  • Labeling: Clearly label the waste tag with "Contains Fluorinated Boronic Acid."

Visual Workflow (Process Logic)

SafetyProtocol Start Start: Handling (6-Fluoro-2-methoxypyridin-3-yl)boronic acid RiskAssess Risk Assessment: Dust (H335) & Eye Irritant (H319) Start->RiskAssess PPE Don PPE: Goggles, Lab Coat, Nitrile Gloves (Double) RiskAssess->PPE EngCheck Engineering Check: Fume Hood Flow > 0.3 m/s Weighing Weighing Phase: Use Anti-Static Gun Keep inside Hood EngCheck->Weighing PPE->EngCheck Solubilization Solubilization: (DMF/DMSO/Alcohol) *Critical: Solvent Permeation Risk* Weighing->Solubilization Reaction Reaction Setup: Inert Gas Purge Suzuki Coupling Solubilization->Reaction Spill Emergency: Spill? Reaction->Spill Cleanup Wet Wipe Method (No Dry Sweeping) Spill->Cleanup Yes Disposal Disposal: Halogenated Organic Waste Spill->Disposal No Cleanup->Disposal

Caption: Operational safety workflow emphasizing the critical transition from solid handling to solubilization, where permeation risks increase.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: Boronic Acids (General Hazard Profile). National Library of Medicine. [Link] (Note: General aryl boronic acid safety profile used as proxy for specific fluorinated analog due to structural similarity).

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